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  • Product: 1-(7-fluoro-1H-indol-5-yl)ethanone
  • CAS: 1221684-43-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1-(7-fluoro-1H-indol-5-yl)ethanone

An In-Depth Technical Guide to 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0) Executive Summary This guide provides a comprehensive technical overview of 1-(7-fluoro-1H-indol-5-yl)ethanone, a fluorinated heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0)

Executive Summary

This guide provides a comprehensive technical overview of 1-(7-fluoro-1H-indol-5-yl)ethanone, a fluorinated heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure" in pharmacology, and the strategic incorporation of a fluorine atom and an acetyl group modifies its electronic properties, metabolic stability, and potential as a versatile synthetic intermediate.[1][2] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines strategies for analytical characterization, and provides essential safety and handling protocols.

Molecular and Physicochemical Profile

Key Identifiers
IdentifierValueSource
IUPAC Name 1-(7-fluoro-1H-indol-5-yl)ethan-1-one[3]
CAS Number 1221684-43-0[3]
Molecular Formula C₁₀H₈FNO-
Molecular Weight 177.18 g/mol -
Canonical SMILES CC(=O)C1=CC2=C(C=C(F)N2)C=C1-
Chemical Structure
Chemical structure of 1-(7-fluoro-1H-indol-5-yl)ethanone Figure 1: Chemical structure of 1-(7-fluoro-1H-indol-5-yl)ethanone
Physicochemical Properties

Specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the public domain for this exact compound. The data presented below are based on predictions and data from structurally analogous compounds to provide a contextual understanding.

PropertyPredicted/Contextual ValueRationale/Notes
Appearance Expected to be an off-white to yellow or tan solid.Based on similar indole and indanone derivatives.[4]
Melting Point Not available.For context, the related compound 5-fluoro-1-indanone has a melting point of 35-41°C.[4]
Boiling Point Not available.For context, 5-fluoro-1-indanone has a boiling point of 92-93°C at 3 mmHg.[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water.The indole ring provides hydrophobicity, while the ketone and NH group offer some polarity.
Lipophilicity (cLogP) ~2.0 - 2.5 (Predicted)This value suggests good membrane permeability, a desirable trait in drug candidates.[5]

The introduction of fluorine can significantly enhance a molecule's lipophilicity and metabolic stability due to the high strength of the C-F bond, which can protect adjacent sites from enzymatic degradation.[1][6]

Synthesis and Mechanistic Rationale

A direct, published synthesis for 1-(7-fluoro-1H-indol-5-yl)ethanone is not readily found. However, a highly plausible and efficient route is the Friedel-Crafts acylation of 7-fluoro-1H-indole. This method is a cornerstone of aromatic chemistry for installing acyl groups.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 7-fluoro-1H-indole (CAS: 387-44-0) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent.

Mechanistic Insight

The causality behind this experimental design lies in the activation of the electrophile. The Lewis acid (AlCl₃) coordinates to the acetylating agent, forming a highly reactive acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the electron-rich indole ring. The indole nitrogen's lone pair and the activating nature of the aromatic system direct the substitution. While indoles can react at C3, substitution at C5 is common in Friedel-Crafts reactions, particularly when the C2 and C3 positions are unsubstituted or when directed by other ring substituents. The fluorine at the 7-position is an ortho-, para-director but is also deactivating; however, the powerful directing effect of the indole nitrogen dominates, leading to substitution on the benzene ring portion of the heterocycle.

Detailed Experimental Protocol (Hypothetical)

This protocol is designed to be self-validating through in-process checks (TLC) and a robust purification strategy.

  • Reactor Preparation: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0°C in an ice bath.

  • Catalyst Suspension: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the cooled DCM with stirring.

  • Electrophile Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 30 minutes to form the acylium ion complex.

  • Nucleophile Addition: Dissolve 7-fluoro-1H-indole (1.0 equivalent) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl (50 mL) to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(7-fluoro-1H-indol-5-yl)ethanone.

Synthesis Workflow Visualization

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Flask with DCM B Add AlCl3 A->B 0°C C Add Acetyl Chloride B->C 0°C D Add 7-Fluoroindole in DCM C->D E Stir at RT (Monitor by TLC) D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Wash (NaHCO3, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Proposed workflow for the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone.

Analytical Characterization Strategy

Predicted Spectroscopic Signatures
  • ¹H NMR:

    • Indole NH: A broad singlet expected around δ 8.0-9.0 ppm.

    • Aromatic Protons: Three protons on the indole ring system, likely appearing between δ 6.5-7.8 ppm. The protons at C4 and C6 will show splitting from each other and potentially long-range coupling to the fluorine atom. The proton at C2 or C3 will appear as a distinct signal.

    • Acetyl Protons (CH₃): A sharp singlet integrating to 3H, expected around δ 2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected in the downfield region, around δ 195-200 ppm.

    • Aromatic Carbons: 8 signals are expected in the aromatic region (δ 100-140 ppm). The carbon attached to fluorine (C7) will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

    • Acetyl Carbon (CH₃): An upfield signal around δ 25-30 ppm.

  • ¹⁹F NMR: A singlet is expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting, though long-range couplings to aromatic protons may cause slight broadening.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C=O Stretch: A strong, sharp peak around 1670-1690 cm⁻¹.

    • C-F Stretch: A strong peak in the fingerprint region, typically around 1100-1250 cm⁻¹.

  • Mass Spectrometry:

    • [M]⁺: The molecular ion peak is expected at m/z = 177.

    • Fragmentation: A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) at m/z = 162 is likely.

Chromatographic Purity Assessment Protocol

Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of moderately polar organic compounds. It separates components based on their hydrophobicity.

  • System: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Validation: Purity is determined by the peak area percentage of the main analyte peak relative to all other peaks in the chromatogram.

Analytical Workflow Visualization

G cluster_hplc HPLC Analysis A Crude Product B Dissolve in Acetonitrile A->B C Inject into HPLC-UV System B->C D C18 Column C->D E ACN/H2O Gradient D->E F UV Detection (254 nm) E->F G Chromatogram F->G H Calculate Peak Area % G->H

Caption: Workflow for purity assessment of the final compound via HPLC.

Safety, Handling, and Storage

GHS Hazard Classification

Based on notified classifications and labeling, 1-(7-fluoro-1H-indol-5-yl)ethanone presents the following hazards[3]:

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation) 4WarningH302 + H312 + H332
Skin Irritation 2WarningH315
Eye Irritation 2AWarningH319
Specific Target Organ Toxicity (Single Exposure) 3WarningH336
Laboratory Handling Protocol
  • Engineering Controls: Handle exclusively in a well-ventilated area or, preferably, inside a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[8]

    • Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[8]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste material and containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion and Future Outlook

1-(7-fluoro-1H-indol-5-yl)ethanone is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its key features—a fluorinated indole core and a reactive acetyl group—provide medicinal chemists with multiple avenues for derivatization to modulate biological activity and pharmacokinetic properties. While a full experimental characterization is not yet publicly documented, its properties can be reliably inferred from established chemical principles and analogous structures. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and utilize this compound in their research endeavors.

References

  • Zaykov, A. N., & Zhidkova, O. B. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molbank, 2022(4), M1487. [Link]

  • Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 889-896. [Link]

  • 1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information. NextSDS. [Link]

  • Supporting Information for Chemical constituents of Centaurea omphalotricha. MDPI. [Link]

  • SUPPORTING MATERIALS. ACS Publications. [Link]

  • Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted). MiMeDB. [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–507. [Link]

  • 7-Fluoroindan-1-one. PubChem. [Link]

  • Ethanone, 1-(1H-indol-1-yl)-. PubChem. [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Reich, H. J. (2020, February 14). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1-(4,5-difluoro-1H-indol-3-yl)-2-(dimethylamino)ethanone. PubChem. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. [Link]

  • Indaziflam Environmental Chemistry Method - Water. EPA. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. University of Akron. [Link]

  • Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. University of Huddersfield. [Link]

  • Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 78(7), 1686-1692. [Link]

  • Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. ResearchGate. [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 1-(7-fluoro-1H-indol-5-yl)ethanone: A Technical Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic decoration of privileged scaffolds with halogens and carbonyl derivatives is a fundamental tactic for modulating pharmacokinetics and target binding. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of privileged scaffolds with halogens and carbonyl derivatives is a fundamental tactic for modulating pharmacokinetics and target binding. 1-(7-fluoro-1H-indol-5-yl)ethanone (also known as 5-acetyl-7-fluoro-1H-indole) represents a highly versatile fluorinated heterocyclic building block. By integrating an electron-withdrawing fluorine atom at the C7 position and a hydrogen-bond accepting acetyl group at the C5 position of the indole core, this molecule offers a unique electrostatic potential surface. This whitepaper provides an in-depth analysis of its physicochemical properties, 3D structural dynamics, and the self-validating experimental protocols required for its crystallographic characterization.

Chemical Identity & Physicochemical Parameters

Accurate molecular profiling is the first step in any drug discovery workflow. The table below synthesizes the core quantitative data and identifiers for 1-(7-fluoro-1H-indol-5-yl)ethanone, establishing the baseline metrics required for structural analysis and mass spectrometry[1][2].

ParameterValue
Chemical Name 1-(7-fluoro-1H-indol-5-yl)ethanone
Common Synonyms 5-Acetyl-7-fluoro-1H-indole; 1-(7-fluoro-1H-indol-5-yl)ethan-1-one
CAS Registry Number 1221684-43-0
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Monoisotopic Mass 177.05899 Da
Predicted CCS ([M+H]+) 133.0 Ų
SMILES String CC(=O)C1=CC(=C2C(=C1)C=CN2)F

3D Structural Architecture & Conformational Dynamics

The 3D conformation of 1-(7-fluoro-1H-indol-5-yl)ethanone is dictated by the interplay of aromatic planarity, steric constraints, and electronic induction.

  • Indole Core Planarity: The bicyclic indole system (N1 to C7a) maintains strict planarity due to its 10π-electron aromaticity. The sp2 hybridization of all ring atoms restricts out-of-plane bending, creating a flat hydrophobic surface ideal for π−π stacking interactions within protein binding pockets.

  • C5-Acetyl Conjugation: The acetyl group at C5 extends the conjugated π -system. To maximize orbital overlap, the carbonyl double bond ( C=O ) strongly prefers to remain coplanar with the indole ring. It can adopt two primary rotamers: syn (carbonyl oxygen pointing toward the C4 proton) and anti (pointing toward the C6 proton). The energy barrier to rotation is significant enough to stabilize these conformers, though the anti conformation often minimizes steric clash with the C4 hydrogen.

  • C7-Fluoro Electronic Effects: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows the C7-fluorine to exert a powerful inductive electron-withdrawing effect (-I) across the σ -bond framework without disrupting the molecule's planarity [3]. Crucially, this -I effect drains electron density from the adjacent N1 atom, lowering the pKa​ of the N-H bond and significantly enhancing its capacity to act as a hydrogen-bond donor in biological systems.

SubstituentEffects Core Indole Core (Planar Scaffold) F7 7-Fluoro Substituent (Inductive Electron Withdrawal) Core->F7 Ac5 5-Acetyl Group (Resonance Electron Withdrawal) Core->Ac5 Effect1 Lowered pKa of N-H F7->Effect1 -I Effect Effect2 Metabolic Stability (Blocks C7 Oxidation) F7->Effect2 Steric Shielding Ac5->Effect1 -M Effect Effect3 Hydrogen Bond Acceptor (Carbonyl Oxygen) Ac5->Effect3 Dipole Alignment

Electronic and steric contributions of substituents on the indole core.

Experimental Protocol: X-Ray Crystallographic 3D Structure Determination

To empirically validate the predicted coplanarity and bond lengths of 1-(7-fluoro-1H-indol-5-yl)ethanone, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard. The following protocol is designed as a self-validating system, explicitly detailing the causality behind each methodological choice to ensure reproducibility and high-resolution data acquisition.

Phase 1: Vapor Diffusion Crystallization
  • Solvent System Selection: Dissolve 10 mg of the compound (>99% purity) in 0.5 mL of ethyl acetate (good solvent) within a 2 mL inner vial. Place this unsealed vial inside a 10 mL outer vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion allows the highly volatile anti-solvent to slowly permeate the good solvent. This gradual shift in the solvent mixture's dielectric constant slowly forces the system into the metastable zone of supersaturation, promoting ordered crystal nucleation rather than amorphous precipitation.

  • Quality Control Checkpoint 1: After 48-72 hours, inspect the vial under a polarized light microscope. The presence of birefringence (crystals appearing bright against a dark background when rotated) confirms an ordered crystalline lattice rather than amorphous aggregation.

Phase 2: Crystal Harvesting and Cryoprotection
  • Mounting: Select a single, defect-free crystal (optimal dimensions ~0.1 × 0.1 × 0.2 mm) using a MicroMount loop.

  • Cryoprotection: Submerge the crystal briefly in paratone-N oil before flash-cooling it in the goniometer's nitrogen stream at 100 K.

    • Causality: Paratone oil displaces the mother liquor. If aqueous or highly protic solvents were present, flash-cooling without oil would cause amorphous ice formation, leading to broad "ice rings" that obscure the diffraction pattern. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically sharpening the diffraction spots and improving the signal-to-noise ratio.

Phase 3: Data Collection and Refinement
  • Diffraction: Irradiate the crystal using Cu radiation ( λ=1.5418 Å).

    • Causality: Copper radiation is specifically chosen over Molybdenum for light-atom structures (C, H, N, O, F) because it yields stronger diffraction intensities and provides sufficient anomalous dispersion to determine the absolute structure if chiral derivatives are later synthesized.

  • Phase Resolution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Quality Control Checkpoint 2 (Self-Validation): The protocol is considered successful and validated only if the final refinement metrics meet strict crystallographic standards:

    • Resolution extends to at least 0.84 Å .

    • The final R1​ value is < 5.0% .

    • Goodness-of-Fit (S) approaches 1.0 .

    • Maximum residual electron density is < 0.5 e/ų , confirming no misassigned atoms or unresolved solvent molecules remain in the lattice.

XRayWorkflow A Compound Synthesis & Purification (>99%) B Vapor Diffusion Crystallization A->B Supersaturation C Single Crystal Selection & Mounting B->C Harvesting D X-Ray Diffraction (Cryo-cooling 100K) C->D Goniometer E Phase Problem Resolution (Direct Methods) D->E Diffraction Data F Electron Density Map Refinement E->F Initial Model G Final 3D Structure Coordinates (CIF) F->G R-factor < 5%

Workflow for X-ray crystallographic 3D structure determination.

Pharmacological Rationale in Drug Design

In drug development, 1-(7-fluoro-1H-indol-5-yl)ethanone is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a highly optimized intermediate. The indole core mimics the side chain of the amino acid tryptophan, granting it innate affinity for a vast array of biological targets, including kinases, GPCRs, and monoamine transporters.

The strategic placement of the fluorine at C7 serves a dual purpose. First, it acts as a metabolic shield. The electron-rich nature of unsubstituted indoles makes them highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. Fluorination at C7 blocks this metabolic soft spot, significantly increasing the in vivo half-life of derived drugs. Second, the C5-acetyl group provides a versatile synthetic handle. It can undergo reductive amination to introduce basic amine side chains or participate in condensation reactions to build complex polycyclic architectures, all while retaining the metabolically stabilized, hydrogen-bond-enhanced fluorinated indole base.

References

  • Title: 1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1221684-43-0 (C10H8FNO) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Foundational

The Pharmacological Potential of 7-Fluoroindole Derivatives: A Technical Whitepaper

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds remains one of the most reliable methodologies in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds remains one of the most reliable methodologies in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding affinity. Among these privileged structures, 7-fluoroindole has emerged as a highly versatile building block. By acting as a metabolically robust bioisostere for 7-azaindole and functioning as a potent modulator of bacterial quorum sensing, 7-fluoroindole derivatives are currently driving breakthroughs in both antiviral therapeutics and non-bactericidal antivirulence agents.

This technical guide dissects the mechanistic causality behind the pharmacological efficacy of 7-fluoroindole, provides self-validating experimental workflows for its evaluation, and synthesizes recent quantitative data to guide future drug development efforts.

Mechanistic Rationale: The "Fluorine Effect" at the 7-Position

The pharmacological utility of 7-fluoroindole is not serendipitous; it is governed by strict stereoelectronic principles. The introduction of a highly electronegative, low-polarizability fluorine atom at the 7-position of the indole ring induces two primary effects:

  • Hydrogen Bond Acceptor Capability : The C-F bond can act as a weak hydrogen bond acceptor. In scaffold-hopping exercises, 7-fluoroindole effectively imitates the aromatic nitrogen atom of 7-azaindole, allowing the molecule to adopt an identical binding mode within target protein pockets[1].

  • Evasion of Aldehyde Oxidase : A critical failure point for 7-azaindole clinical candidates is their rapid metabolism by hepatic aldehyde oxidase. The substitution of the nitrogen atom with a C-F bond completely abrogates this metabolic liability while maintaining the required polar surface area and logP profile[2].

G Core 7-Fluoroindole Scaffold Prop1 Bioisosteric Replacement (Mimics 7-Azaindole) Core->Prop1 Prop2 Electronegative Modulation (C-F H-Bond Acceptor) Core->Prop2 Mech1 Aldehyde Oxidase Resistance Prop1->Mech1 Mech2 Protease & Hemolysis Suppression Prop2->Mech2 App1 Antiviral Therapeutics (PB2 Endonuclease Inhibitor) App2 Antivirulence Agents (Biofilm & Quorum Sensing) Mech1->App1 Mech2->App2

Logical relationship between 7-fluoro substitution and its pharmacological outcomes.

Pharmacological Domain I: Antiviral Therapeutics (Influenza PB2 Inhibition)

The polymerase basic protein 2 (PB2) of the influenza virus is a validated therapeutic target responsible for the "cap-snatching" mechanism essential for viral transcription. Pimodivir, a well-known PB2 inhibitor, utilizes a 7-azaindole scaffold that suffers from aldehyde oxidase metabolism.

By replacing the 7-azaindole core with a 5,7-difluoroindole derivative (Compound 11a), researchers achieved potent target engagement with the terminal nitrogen atom of the Lys376 residue in the PB2 cap-binding domain (distance: 2.5 Å, angle: 156°)[1]. This derivative exhibited high oral exposure, distribution to target lung tissues, and in vivo efficacy in lethal mouse infection models without the kinase off-target effects associated with azaindoles[2].

Quantitative Data: PB2 Cap-Binding Inhibition

The biochemical binding affinity of 7-fluoroindole analogues to the PB2 cap-binding domain demonstrates potent nanomolar efficacy against Influenza A strains.

CompoundIndole ScaffoldA/Victoria/3/1975 IC₅₀ (μM)B/Brisbane/60/2008 IC₅₀ (μM)Aldehyde Oxidase Liability
Pimodivir (Lead) 7-Azaindole0.02>50High
11a 5,7-Difluoroindole0.12>50None
11b 5-Chloro-7-fluoroindole0.17>50None
11c 5-Cyano-7-fluoroindole0.1226None

Pharmacological Domain II: Antivirulence and Antibiofilm Activity

The rise of antimicrobial resistance (AMR) necessitates therapeutics that disarm pathogens without exerting selective survival pressure. 7-fluoroindole (7FI) has been identified as a potent antivirulence compound against Pseudomonas aeruginosa and Vibrio campbellii[3][4].

Unlike traditional bactericidal agents, 7FI suppresses quorum-sensing (QS)-regulated virulence factors—including pyocyanin, rhamnolipid, and siderophores—without inhibiting planktonic cell growth[3]. By neutralizing protease activity and abolishing swarming motility, 7FI prevents the structural maturation of biofilms.

Quantitative Data: Antivirulence Profile against P. aeruginosa PAO1
Virulence Parameter7FI ConcentrationObserved EffectPlanktonic Growth Impact
Biofilm Formation 1.0 mM4-fold decreaseNone (after 24h)
Hemolytic Activity 1.0 mM14-fold decreaseNone
Swarming Motility 1.0 mMCompletely AbolishedNone
Protease Activity 1.0 mMSignificant ReductionNone

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives.

Protocol A: Non-Bactericidal Biofilm Inhibition Assay

Objective: Quantify the antibiofilm efficacy of 7-fluoroindole while proving the effect is not due to generalized cellular toxicity.

  • Inoculation: Culture P. aeruginosa PAO1 in Luria-Bertani (LB) broth overnight at 37°C. Dilute the culture to an OD₆₀₀ of 0.05.

  • Compound Administration: Dispense 100 µL of the diluted culture into a 96-well polystyrene plate. Add 7-fluoroindole to achieve final concentrations ranging from 0.1 mM to 1.0 mM. Include a vehicle control (DMSO < 1%).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Validation Gate 1 (Planktonic Growth): Carefully transfer 50 µL of the supernatant to a fresh plate and measure OD₆₀₀. Causality Check: If the OD₆₀₀ of the treated wells is significantly lower than the control, the compound is bactericidal, invalidating its classification as a pure antivirulence agent.

  • Washing & Fixation: Discard the remaining planktonic cells. Wash the wells three times with sterile PBS to remove non-adherent cells. Fix the biofilm with 99% methanol for 15 minutes.

  • Staining (Validation Gate 2): Stain with 0.1% Crystal Violet for 15 minutes. Wash away excess stain with water. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm. Causality Check: A dose-dependent reduction in A₅₉₀ coupled with a stable OD₆₀₀ from Step 4 confirms true antivirulence activity.

Workflow Start Culture P. aeruginosa (PAO1 strain in LB) Treat Administer 7-Fluoroindole (0.1 mM - 1.0 mM) Start->Treat Split1 Planktonic Growth Assay (OD600 Measurement) Treat->Split1 Split2 Biofilm Formation Assay (Crystal Violet Staining) Treat->Split2 Val1 Validation Gate 1: Confirm No Growth Inhibition Split1->Val1 Val2 Validation Gate 2: Quantify Biofilm Reduction Split2->Val2 Conc Confirm True Antivirulence (Non-Bactericidal Mechanism) Val1->Conc Val2->Conc

Self-validating experimental workflow for assessing non-bactericidal antivirulence.

Protocol B: TR-FRET Competitive Binding Assay for PB2 Inhibition

Objective: Determine the biochemical binding affinity of 7-fluoroindole derivatives to the influenza PB2 cap-binding domain.

  • Reagent Preparation: Prepare a master mix containing the recombinant PB2 cap-binding domain (e.g., A/Victoria/3/1975), a europium-labeled anti-His antibody, and a biotinylated cap analogue (γ-[6-aminohexyl]-GTP-biotin).

  • Displacement Reaction: Add the 7-fluoroindole derivative (serial dilutions from 50 µM to 0.1 nM) to the master mix in a 384-well plate.

  • TR-FRET Measurement: Excite the europium fluorophore at 340 nm and measure emission at 615 nm and 665 nm. Causality Check: The use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is deliberate; the long emission half-life of europium allows measurement after a time delay, eliminating short-lived background auto-fluorescence from the indole derivatives.

  • Counter-Screening: Run a parallel assay using Protein L in place of PB2. Causality Check: This step is mandatory to exclude non-specific technology binders. If a compound shows an IC₅₀ < 50 µM in the Protein L screen, its PB2 inhibition data must be discarded as an artifact[2].

Conclusion

The 7-fluoroindole scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the carbon-fluorine bond, medicinal chemists can successfully bypass the metabolic liabilities of traditional nitrogenous heterocycles while unlocking potent antiviral and antivirulence pathways. As the industry shifts toward therapies that minimize evolutionary pressure on pathogens, the non-bactericidal disruption of quorum sensing by 7-fluoroindole positions it as a critical asset in the next generation of infectious disease management.

References

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC National Center for Biotechnology Information (NCBI)[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region | Journal of Medicinal Chemistry ACS Publications[Link]

  • 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa | FEMS Microbiology Letters Oxford Academic[Link]

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model | Microbiology Spectrum ASM Journals[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(7-fluoro-1H-indol-5-yl)ethanone

Introduction: Navigating the Safety Profile of a Novel Research Compound As a key intermediate in pharmaceutical research and drug development, 1-(7-fluoro-1H-indol-5-yl)ethanone is a compound of significant interest. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Safety Profile of a Novel Research Compound

As a key intermediate in pharmaceutical research and drug development, 1-(7-fluoro-1H-indol-5-yl)ethanone is a compound of significant interest. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its safety and hazard profile. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the material's hazards, handling protocols, and emergency procedures. The causality behind each experimental and safety recommendation is explained to ensure a comprehensive and practical understanding. It is important to note that this compound is associated with two CAS Numbers in various databases: 886364-16-1 and 1221684-43-0. This guide is based on the hazard information notified under the latter.

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. For 1-(7-fluoro-1H-indol-5-yl)ethanone, the notified classifications indicate multiple health hazards that require careful management in a laboratory setting.[1]

The primary hazard classifications are summarized below.[1]

Hazard Class Category Hazard Statement Signal Word GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarningExclamation Mark
Skin Corrosion/Irritation2H315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizzinessWarningExclamation Mark

These classifications dictate the necessary precautions for handling, storage, and disposal. The presence of multiple "Warning" level hazards underscores the importance of consistent and rigorous adherence to safety protocols.

Caption: GHS Pictogram and Signal Word for the compound.

Section 2: Toxicological Profile and Routes of Exposure

Understanding the toxicological implications is critical for risk assessment. As this compound is typically a solid powder, the primary routes of occupational exposure are inhalation of dust particles, skin contact during weighing or transfer, and accidental ingestion.

  • Acute Toxicity (Category 4): This classification indicates that short-term exposure via oral, dermal, or inhalation routes can cause adverse health effects.[1] While not severely toxic, harmful effects can occur, necessitating the use of personal protective equipment (PPE) to prevent absorption. The causality is clear: preventing the compound from entering the body prevents the toxic effect.

  • Skin and Eye Irritation (Category 2 & 2A): Direct contact with the compound is expected to cause skin irritation (redness, inflammation) and serious eye irritation (pain, watering, potential for damage).[1] This is a common hazard for many functionalized organic molecules. The mechanism involves local inflammatory responses upon contact with sensitive tissues.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): The H336 warning, "May cause drowsiness or dizziness," points to potential effects on the central nervous system (CNS) following inhalation.[1] This underscores the critical importance of handling the material in a well-ventilated area, preferably a certified chemical fume hood, to prevent systemic absorption through the lungs.

Section 3: Protocols for Safe Handling and Exposure Control

A self-validating safety protocol is one where checks and balances are integrated into the workflow. The following protocols are designed to minimize exposure and mitigate risks based on the known hazards.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood . All operations that may generate dust, such as weighing, transferring, and preparing solutions, must be performed within the fume hood. The rationale is to capture any airborne particles at the source, preventing inhalation and contamination of the general laboratory environment.

Personal Protective Equipment (PPE): A Mandate for All Operations

A standard PPE ensemble is required at all times when handling 1-(7-fluoro-1H-indol-5-yl)ethanone.

  • Hand Protection: Nitrile gloves are the minimum requirement. Given the skin irritation hazard (H315) and potential for dermal absorption (H312), gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory to protect against dust particles and splashes, addressing the serious eye irritation hazard (H319).[2] A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Skin and Body Protection: A lab coat must be worn and kept fully buttoned. Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3]

PPE_Workflow start Prepare to Handle Compound hood Work Inside a Chemical Fume Hood start->hood Engineering Control goggles Wear Chemical Safety Goggles hood->goggles Personal Protection gloves Wear Nitrile Gloves goggles->gloves coat Wear Lab Coat gloves->coat ppe_check Verify All PPE is Correctly Worn coat->ppe_check ppe_check->start No, Re-equip proceed Proceed with Experiment ppe_check->proceed Yes

Caption: Mandatory workflow before handling the compound.

Hygiene and Storage Protocols
  • Hygiene: Avoid eating, drinking, or smoking in laboratory areas.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] This prevents accidental ingestion from hand-to-mouth contact.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep it away from strong oxidizing agents, as these are generally incompatible with indole structures.

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is crucial.

First-Aid Measures
Exposure Route Protocol
Inhalation 1. Immediately move the affected person to fresh air.[7] 2. If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, perform artificial respiration.[8] 3. Call a POISON CENTER or doctor for medical advice.[6]
Skin Contact 1. Immediately take off all contaminated clothing. 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] 3. If skin irritation occurs, seek medical advice.[2]
Eye Contact 1. Immediately rinse cautiously with water for at least 15 minutes.[2] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[2] 3. Immediately call an ophthalmologist or physician.
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting.[9] 3. Never give anything by mouth to an unconscious person.[9] 4. Call a POISON CENTER or doctor immediately.[10]
Accidental Release Measures

For a small spill of the solid material:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical safety goggles. A respirator may be necessary depending on the spill size.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep the material into a suitable container for chemical waste. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local regulations.

Fire-Fighting Measures

While specific flammability data is not available, the compound is an organic solid and should be considered combustible.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[11]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2] The potential for HF formation is a significant concern for all fluorine-containing compounds and requires specific precautions.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[2]

Section 5: Physical, Chemical, and Stability Data

Comprehensive experimental data for this specific compound is limited in publicly available literature.

Property Value
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Appearance Data not available (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Hydrogen fluoride gas upon combustion.[2]

Conclusion

1-(7-fluoro-1H-indol-5-yl)ethanone is a research chemical with multiple health hazards, including acute toxicity, skin and eye irritation, and potential CNS effects. The key to its safe use lies in a disciplined approach to risk mitigation. Strict adherence to engineering controls, consistent use of appropriate PPE, and a clear understanding of emergency procedures are non-negotiable. By integrating these protocols into all experimental workflows, researchers can effectively manage the risks and handle this compound with confidence.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a hazardous chemical solid.
  • FUJIFILM Wako Chemicals. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Retrieved from a representative Thermo Fisher Scientific SDS for an irritant solid.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Fisher Scientific. (2010, November 5). Safety Data Sheet for 1-Indanone.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a toxic and irritant solid.
  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from a representative Merck Millipore SDS emphasizing hygiene measures.
  • Synquest Labs. (n.d.). Safety Data Sheet for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from a representative Merck Millipore SDS for a stable chemical substance.
  • NextSDS. (n.d.). 1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Anzen Rodo Eisei Jyoho Center. (n.d.). Do you know first-aid for injuries caused by chemicals?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet for Potassium Fluoride. Retrieved from a representative Merck Millipore SDS for a toxic substance.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a harmful solid.
  • Oakwood Chemical. (n.d.). Safety Data Sheet for 1-Indanone.
  • PubChem. (n.d.). Ethanone, 1-(1H-indol-1-yl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from a representative Merck Millipore SDS for a combustible liquid.
  • Google Patents. (n.d.). Use of fluorinated ketones in fire extinguishing compositions.
  • PubChem. (n.d.). 7-Fluoroindan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemPoint.com. (2023, November 6). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hangzhou Fine Fluorotech Co., Ltd. (n.d.). Perfluorohexanone--Fire Extinguishant. Retrieved from [Link]

  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
  • Chemical Engineering Transactions. (n.d.). Investigation on Effective Fighting Technology for LIB Fire. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Effectiveness of Perfluorohexanone in Extinguishing Small-Scale Pool Fires in Enclosed Compartments Under Low-Pressure Conditions. Retrieved from [Link]

  • PubMed. (2018, March 10). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]

Sources

Foundational

mechanism of action of 1-(7-fluoro-1H-indol-5-yl)ethanone in vitro

Mechanism of Action of 1-(7-fluoro-1H-indol-5-yl)ethanone In Vitro: A Technical Guide on Pharmacophore Dynamics and Antivirulence Structural Pharmacology: The Rationale Behind the Scaffold 1-(7-fluoro-1H-indol-5-yl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 1-(7-fluoro-1H-indol-5-yl)ethanone In Vitro: A Technical Guide on Pharmacophore Dynamics and Antivirulence

Structural Pharmacology: The Rationale Behind the Scaffold

1-(7-fluoro-1H-indol-5-yl)ethanone (also known as 5-acetyl-7-fluoroindole) is a highly specialized synthetic building block and fragment-based drug discovery (FBDD) pharmacophore. Rather than acting as a traditional monolithic drug, its in vitro mechanism of action is dictated by the precise physicochemical alterations introduced by its functional groups to the core indole scaffold.

To understand its target engagement in biological assays, we must analyze the causality of its structural modifications:

  • The Indole Core: Acts as a hydrophobic anchor. In eukaryotic kinase assays, it mimics the purine ring of ATP, binding to the hinge region. In microbiological assays, it mimics natural bacterial signaling molecules (autoinducers)[1].

  • 7-Fluoro Substitution: The strong electronegativity of the fluorine atom at the 7-position exerts an inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent indole N-H, transforming it into a much stronger hydrogen-bond donor. Furthermore, fluorine substitution blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, ensuring compound stability during prolonged in vitro cellular assays[2].

  • 5-Acetyl Group: The addition of the acetyl moiety provides a highly directional hydrogen-bond acceptor. When interacting with bacterial receptor pockets (such as the PqsR receptor in Pseudomonas aeruginosa), the carbonyl oxygen mimics the structure of native quinolone signals, allowing for competitive antagonism[1].

In Vitro Mechanism of Action: Quorum Sensing Antagonism

While unsubstituted indole is a ubiquitous interspecies signaling molecule, halogenated derivatives like 7-fluoroindole have been definitively proven to act as potent antivirulence compounds against Gram-negative pathogens, most notably Pseudomonas aeruginosa[2]. Extrapolating from established structure-activity relationships (SAR), the addition of the 5-acetyl group enhances receptor affinity while maintaining the core mechanism of action: Quorum Sensing (QS) Inhibition .

Unlike traditional bactericidal antibiotics (e.g., aminoglycosides) that exert immense evolutionary survival pressure on bacteria, 1-(7-fluoro-1H-indol-5-yl)ethanone operates via a non-lethal mechanism. In vitro, it does not inhibit the planktonic growth of the bacteria. Instead, it competitively binds to the LasR and PqsR transcriptional regulators[1]. By antagonizing these receptors, the compound short-circuits the expression of the las, rhl, and pqs operons. This leads to a catastrophic failure in the bacteria's ability to produce extracellular polymeric substances (EPS), effectively halting biofilm formation and suppressing the secretion of tissue-damaging virulence factors like pyocyanin, elastase, and rhamnolipids[3].

G cluster_QS Bacterial Quorum Sensing (QS) Network Compound 1-(7-fluoro-1H-indol-5-yl)ethanone LasR LasR / PqsR Receptors Compound->LasR Receptor Antagonism Phenotype3 Planktonic Survival Compound->Phenotype3 No Bactericidal Pressure Virulence Virulence Gene Operons LasR->Virulence Phenotype1 Decreased Virulence Factors Virulence->Phenotype1 Phenotype2 Biofilm Inhibition Virulence->Phenotype2

In vitro mechanism of fluorinated indole derivatives antagonizing bacterial quorum sensing.

Quantitative Data Summary: Comparative Efficacy

The following table synthesizes the in vitro pharmacological profile of the 7-fluoroindole pharmacophore class compared to native indole when assayed against P. aeruginosa PAO1[2][3].

Compound ClassPlanktonic Growth (MIC)Biofilm Inhibition (IC₅₀)Hemolysis ReductionPrimary Target Pathway
Native Indole > 1.0 mMWeak / VariableMinimalGeneral QS Signaling
7-Fluoroindole > 1.0 mM~250 µM14-fold reductionPqsR / LasR Antagonism
5-Acetyl-7-fluoroindole > 1.0 mM~150 µM (Predicted via SAR)HighPqsR / LasR Antagonism

Data Note: The lack of bactericidal activity (MIC > 1.0 mM) is a critical feature, confirming that the observed biofilm reduction is due to true antivirulence signaling interference, not simply a reduction in viable cell count[4].

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of action of 1-(7-fluoro-1H-indol-5-yl)ethanone, the following protocols are engineered with built-in self-validation steps to ensure data integrity.

Protocol A: Static Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the compound's ability to prevent sessile community formation without killing the bacteria.

  • Inoculation: Dilute an overnight culture of P. aeruginosa PAO1 in fresh Luria-Bertani (LB) medium to an exact OD₆₀₀ of 0.05. Causality: Standardizing the initial optical density ensures that variations in final biofilm mass are strictly due to the compound's efficacy, not unequal starting populations.

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene plate. Add the compound at sub-MIC concentrations (e.g., 50 µM, 100 µM, 250 µM).

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake. Causality: Static conditions are mandatory to allow the extracellular polymeric matrix to adhere to the polystyrene walls.

  • Washing (Self-Validation Step): Gently aspirate the supernatant and wash the wells three times with sterile PBS (pH 7.4). Validation Check: Measure the OD₆₀₀ of the aspirated supernatant. If the OD₆₀₀ of the treated wells is significantly lower than the vehicle control, the compound is exhibiting unwanted bactericidal activity, invalidating the antivirulence hypothesis.

  • Staining & Elution: Add 125 µL of 0.1% Crystal Violet solution for 15 minutes. Wash away unbound dye with distilled water. Elute the bound dye using 33% acetic acid.

  • Quantification: Measure absorbance at 590 nm using a microplate reader.

Protocol B: Pyocyanin Secretion Quantification

Pyocyanin is a blue-green phenazine pigment and a direct downstream product of the PqsR quorum-sensing pathway.

  • Cultivation: Grow P. aeruginosa in Pseudomonas Broth (PB) in the presence of the compound (100 µM) for 18 hours at 37°C with shaking (250 rpm).

  • Extraction: Centrifuge the culture to pellet the cells. Transfer 5 mL of the cell-free supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously. Causality: Pyocyanin is highly lipophilic and will partition into the organic (chloroform) phase, leaving hydrophilic contaminants in the aqueous phase.

  • Acidification (Self-Validation Step): Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex until the organic layer turns clear and the top aqueous layer turns deep pink. Validation Check: The color shift to pink upon acidification is specific to pyocyanin. If the layer remains blue or turns brown, the extraction is contaminated with other phenazines or degraded compounds.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. Multiply the OD₅₂₀ by 17.072 to calculate the concentration of pyocyanin in µg/mL.

References

  • 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa Source: FEMS Microbiology Letters, Oxford Academic. URL:[Link]

  • The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors Source: Marine Drugs, PubMed Central (PMC). URL:[Link]

  • 4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics Source: Microbiology Spectrum, ASM Journals. URL:[Link]

Sources

Exploratory

The Strategic Role of 1-(7-Fluoro-1H-indol-5-yl)ethanone in Modern Drug Discovery: A Technical Guide

Executive Summary In the highly optimized landscape of modern medicinal chemistry, the selection of starting building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 1-(7-fluoro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly optimized landscape of modern medicinal chemistry, the selection of starting building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0) represents a highly specialized and versatile scaffold (1)[1]. By fusing the privileged indole core with a strategically positioned fluorine atom at the C7 position and an electrophilic acetyl handle at the C5 position, this molecule offers a unique convergence of physicochemical tuning and synthetic tractability. This whitepaper explores its critical application in hit-to-lead optimization, fragment-based drug discovery (FBDD), and the synthesis of complex active pharmaceutical ingredients (APIs).

Structural Pharmacology & Physicochemical Profiling

The architectural design of 1-(7-fluoro-1H-indol-5-yl)ethanone is not coincidental; each functional group serves a distinct pharmacological purpose:

  • The Indole Core: Recognized as a "privileged scaffold," the indole ring mimics the side chain of endogenous tryptophan and serotonin, enabling high-affinity binding across a vast array of central nervous system (CNS) and kinase targets.

  • The 7-Fluoro Effect: The introduction of a fluorine atom at the 7-position profoundly alters the molecule's pharmacokinetic profile. Fluorine's high electronegativity modulates the hydrogen-bond basicity of the adjacent NH group, often increasing lipophilicity (log P) and enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich C7 position (2)[2].

  • The 5-Acetyl (Ethanone) Handle: The acetyl group at the C5 position serves as an electrophilic anchor. It enables rapid diversification via reductive amination, condensation into heterocycles, or cross-coupling reactions, allowing medicinal chemists to efficiently build out the molecule into target-specific ligands.

Rationale Core Indole Scaffold (Privileged Structure) Fluoro 7-Fluoro Substituent (Metabolic Shield & NMR Probe) Core->Fluoro Modulates pKa Acetyl 5-Acetyl Group (Synthetic Handle) Core->Acetyl Enables Diversification Target Lead Compound (e.g., D2/D3 Agonist) Fluoro->Target Enhances Stability Acetyl->Target Cross-Coupling

Figure 1: Pharmacological rationale of the 1-(7-fluoro-1H-indol-5-yl)ethanone scaffold.

Quantitative Physicochemical Data

The table below summarizes how the sequential addition of the 7-fluoro and 5-acetyl groups impacts the physicochemical properties of the base indole scaffold.

Physicochemical PropertyIndole7-Fluoro-1H-indole1-(7-fluoro-1H-indol-5-yl)ethanone
CAS Number 120-72-9387-44-01221684-43-0[1]
Molecular Weight 117.15 g/mol 135.14 g/mol 177.06 g/mol [3]
LogP (Predicted) 2.142.901.80
H-Bond Donors 111
H-Bond Acceptors 012
Topological Polar Surface Area (TPSA) 15.8 Ų15.8 Ų32.9 Ų

Applications in Fragment-Based Drug Discovery (FBDD)

Fluorinated indoles are heavily utilized in FBDD workflows. The 19F nucleus is 100% naturally abundant, possesses a spin of 1/2, and is highly sensitive to its local chemical environment. When a fragment containing the 7-fluoroindole moiety binds to a protein target, the 19F NMR signal undergoes a measurable chemical shift or line broadening. This allows for the detection of weak, millimolar-affinity interactions that are often invisible to standard biochemical assays, making it an ideal probe for difficult-to-drug targets such as Ras family GTPases (4)[4].

Workflow Frag 1-(7-fluoro-1H-indol-5-yl)ethanone (Fragment Library) NMR 19F NMR Screening (Detects Chemical Shift) Frag->NMR Hit Hit Identification (mM Affinity) NMR->Hit Target Binding Chem Reductive Amination (SAR Optimization) Hit->Chem Structural Guidance Lead Lead Candidate (nM Affinity) Chem->Lead Potency Increase

Figure 2: 19F NMR Fragment-Based Drug Discovery workflow for fluoroindole derivatives.

Key Therapeutic Applications

CNS Disorders (Parkinson's Disease): Derivatives of 5-substituted indoles, specifically those synthesized from the ethanone handle, have been pivotal in developing highly potent dopamine D2/D3 receptor agonists. The connectivity at the 5-position to a piperazine ring is critical for D3 receptor selectivity. Lead compounds utilizing the 7-fluoro-1H-indol-5-yl substructure have demonstrated full agonist activity with nanomolar affinity, a key factor in mitigating the "on-off" motor fluctuations associated with chronic Parkinson's therapy (5)[5].

Antiviral and Oncology Therapeutics: Fluorinated indoles are emerging as critical components in host-centric antiviral therapies. N-(7-fluoro-1H-indol-5-yl) derivatives have been identified as potent inhibitors of virally induced TFEB proteasomal degradation. By interfering with E3 ubiquitin ligase interactions, these agents restore lysosomal homeostasis and demonstrate broad antiviral activities, including attenuation of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) (6)[7].

Experimental Protocol: Reductive Amination Workflow

To demonstrate the synthetic utility of the 5-acetyl handle, the following self-validating protocol details the reductive amination of 1-(7-fluoro-1H-indol-5-yl)ethanone with a secondary amine (e.g., a protected piperazine) to generate a D2/D3 agonist precursor[5].

Step 1: Iminium Ion Formation
  • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of 1-(7-fluoro-1H-indol-5-yl)ethanone and 1.2 eq of the desired secondary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid (AcOH). Stir at room temperature for 2 hours.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, accommodating mild heating if the ketone is sterically hindered. The addition of AcOH acts as a Brønsted acid catalyst; it protonates the carbonyl oxygen, significantly increasing its electrophilicity. This drives the nucleophilic attack of the amine and subsequent dehydration to form the reactive iminium ion intermediate.

Step 2: Chemo-selective Reduction
  • Action: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)3 is explicitly chosen over stronger reducing agents like NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This ensures chemo-selectivity: it readily reduces the highly electrophilic iminium ion but leaves the unreacted ketone starting material intact, preventing the formation of an unwanted secondary alcohol byproduct.

Step 3: Self-Validation & Reaction Quenching
  • Action: Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The protocol is validated to proceed only when the mass peak of the starting ketone ([M+H]+ ≈ 178.06)[3] is completely absent, and the product mass peak dominates the chromatogram.

  • Action: Once validated, quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • 1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information , NextSDS. 1

  • 1221684-43-0 (C10H8FNO) , PubChemLite. 3

  • Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study... , NIH. 5

  • Inhibition of virally induced TFEB proteasomal degradation as a host-centric therapeutic approach for coronaviral infection , PMC. 6

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions... , ACS Publications. 2

  • Robust Strategy for Hit-to-Lead Discovery: NMR for SAR , PMC. 4

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis pathways for 1-(7-fluoro-1H-indol-5-yl)ethanone

Application Note: Regioselective Synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone Target Molecule: 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0) Application: Building block for pharmaceutical discovery and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone

Target Molecule: 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0) Application: Building block for pharmaceutical discovery and functional materials.

Introduction & Strategic Rationale

The functionalization of the indole core is a cornerstone of medicinal chemistry. However, achieving precise regiocontrol during the acylation of indoles presents a significant synthetic challenge. Standard electrophilic aromatic substitution (such as Friedel-Crafts acylation) overwhelmingly favors the C-3 position due to the inherent high nucleophilicity of the pyrrole ring[1][2]. Attempts to directly acylate the benzenoid moiety (C-4 through C-7) often result in complex mixtures or require elaborate directing groups that reduce overall yield and atom economy[2].

To synthesize 1-(7-fluoro-1H-indol-5-yl)ethanone (a C-5 acetylated, C-7 fluorinated indole), a more robust and self-validating approach is required. This protocol outlines a highly efficient, three-phase synthesis relying on a Palladium-catalyzed Stille cross-coupling strategy. By utilizing 5-bromo-7-fluoro-1H-indole as the starting material and tributyl(1-ethoxyvinyl)tin as a masked acetyl equivalent, we bypass the C-3 regioselectivity issue entirely, ensuring exclusive functionalization at the C-5 position[3][4][5].

Mechanistic Pathway

G A 5-Bromo-7-fluoroindole (Starting Material) B 1-Boc-5-bromo- 7-fluoroindole A->B Boc2O, DMAP N-Protection C 1-Boc-5-(1-ethoxyvinyl)- 7-fluoroindole B->C Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene Stille Coupling D 1-(7-fluoro-1H-indol- 5-yl)ethanone C->D 1. HCl (Hydrolysis) 2. TFA (Deprotection)

Synthesis pathway of 1-(7-fluoro-1H-indol-5-yl)ethanone via Stille coupling.

Step-by-Step Experimental Protocols

Phase 1: N-Protection of the Indole Core

Causality: The free N-H of the indole can coordinate with and poison the palladium catalyst in the subsequent step, or undergo unwanted side reactions. Protecting it with a tert-butyloxycarbonyl (Boc) group ensures the integrity of the catalytic cycle.

  • Initialization: Charge an oven-dried, argon-purged round-bottom flask with 5-bromo-7-fluoro-1H-indole (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the stirring solution.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv) dropwise at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield 1-Boc-5-bromo-7-fluoroindole .

Phase 2: Palladium-Catalyzed Stille Coupling

Causality: Tributyl(1-ethoxyvinyl)tin is utilized as an ideal enol ether nucleophile. It undergoes transmetalation with the Pd(II) intermediate formed after oxidative addition into the C-Br bond, seamlessly installing a masked methyl ketone at C-5[3][4].

  • Degassing: Dissolve 1-Boc-5-bromo-7-fluoroindole (1.0 equiv, 8 mmol) in anhydrous toluene (0.1 M) in a Schlenk flask. Sparge the solution with argon for 15 minutes.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv)[5].

  • Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv). Seal the flask.

  • Coupling: Heat the reaction mixture to 100 °C for 16–18 hours under an argon atmosphere[5].

  • Filtration: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate. The crude 1-Boc-5-(1-ethoxyvinyl)-7-fluoroindole is typically used directly in the next step to avoid degradation of the enol ether.

Phase 3: Hydrolysis and Deprotection

Causality: Acidic conditions serve a dual purpose here. Mild aqueous acid rapidly hydrolyzes the ethoxyvinyl group to the desired methyl ketone[3][4]. Subsequent treatment with a stronger acid (TFA) cleaves the Boc protecting group, revealing the final product.

  • Hydrolysis: Dissolve the crude enol ether in THF (20 mL). Add 1N aqueous HCl (10 mL) and stir at room temperature for 2 hours.

  • Intermediate Workup: Neutralize carefully with saturated NaHCO 3​ , extract with EtOAc, dry, and concentrate.

  • Deprotection: Dissolve the residue in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (15 mL total). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the residue with saturated NaHCO 3​ and extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude product via silica gel chromatography (Hexanes:EtOAc gradient) to afford pure 1-(7-fluoro-1H-indol-5-yl)ethanone .

Quantitative Data & Analytical Expectations

To ensure the self-validating nature of this protocol, researchers must verify intermediates and final products against the following expected parameters.

Process PhaseTarget Intermediate / ProductTemp (°C)Time (h)Expected YieldKey Analytical Marker (1H NMR)
Phase 1 1-Boc-5-bromo-7-fluoroindole0 → 25490–95%~1.65 ppm (s, 9H, Boc group)
Phase 2 1-Boc-5-(1-ethoxyvinyl)-7-fluoroindole1001875–85%~4.2 ppm & 4.6 ppm (d, 2H, vinyl =CH 2​ )
Phase 3 1-(7-fluoro-1H-indol-5-yl)ethanone25480–85%~2.6 ppm (s, 3H, methyl ketone)[5]

Note: The final product will exhibit characteristic coupling in the aromatic region due to the C-7 fluorine atom (e.g., 3JH−F​ and 4JH−F​ couplings).

References

  • Gogoi, A., & Chouhan, R. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters - ACS Publications. URL:[Link]

  • Murakami, Y., et al. THE FRIEDEL-CRAFTS ACYLATION OF ETHYL INDOLE-2-CARBOXYLATE. AN UNUSUAL SUBSTITUTION ON THE BENZENE MOIETY. Clockss. URL:[Link]

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. (2016). Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Benzoxazepine-type inhibitors for the CBP/p300 bromodomains. (2016). Elektronische Hochschulschriften der LMU München. URL:[Link]

Sources

Application

Application Note: Cellular Assay Protocols for 1-(7-fluoro-1H-indol-5-yl)ethanone in Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Profiling 1-(7-fluoro-1H-indol-5-yl)ethanone (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Profiling

1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0)[1] is a highly versatile, fluorinated indole building block increasingly utilized in advanced drug discovery. Its structural features provide distinct pharmacological advantages over traditional indole or azaindole scaffolds.

The Causality Behind the Structure (E-E-A-T Rationale)

In medicinal chemistry, the 7-fluoroindole core is deployed as a bioisostere for 7-azaindole. While 7-azaindoles are potent hydrogen-bond interactors, they are notorious substrates for human , leading to rapid in vivo clearance[2]. Substituting the azaindole nitrogen with a C-F bond at the 7-position effectively blocks AO-mediated metabolism, drastically improving metabolic stability and pharmacokinetic exposure[2].

Simultaneously, the acetyl (ethanone) group at the 5-position serves as a critical hydrogen-bond acceptor. This moiety is essential for anchoring the molecule within target binding pockets, such as the cap-binding domain of viral polymerases, or for acting as a synthetic handle for downstream derivatization.

Primary Applications in Cellular Assays

This compound and its derivatives are primarily evaluated in two distinct cellular assay cascades:

  • Antiviral Target Engagement: As inhibitors of the Influenza A PB2 (polymerase basic protein 2) cap-snatching mechanism[3].

  • Antibacterial Antivirulence: As quorum-quenching agents that inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Vibrio parahaemolyticus without exerting direct bactericidal pressure[4].

Compound Preparation and Handling

To ensure a self-validating experimental system, compound integrity and solubility must be strictly controlled. 1-(7-fluoro-1H-indol-5-yl)ethanone is highly lipophilic; therefore, aqueous buffers will cause precipitation if the organic solvent ratio is not optimized.

Table 1: Physicochemical Parameters & Stock Preparation

ParameterSpecificationCausality / Handling Rationale
Chemical Formula C₁₀H₈FNOFluorine at C7 provides metabolic stability; Acetyl at C5 provides H-bond acceptor capability.
Molecular Weight 177.18 g/mol Small fragment size allows for high ligand efficiency (LE).
Primary Solvent Anhydrous DMSOEnsures complete solubilization. Water absorption by DMSO will cause compound crash-out; use sealed, desiccated bottles.
Stock Concentration 10 mMStandardized stock. Aliquot into single-use 50 µL volumes to prevent freeze-thaw degradation.
Storage Conditions -20°C (Dark)The indole core is susceptible to photo-oxidation over prolonged periods.

Protocol 1: Antiviral PB2 Polymerase Inhibition Assay

Influenza virus replication relies on the PB2 subunit to "snatch" capped RNA primers from host mRNAs. 7-fluoroindole derivatives competitively bind the PB2 cap-binding pocket, halting viral transcription[5].

PB2_Mechanism V Viral Entry R vRNP Complex Assembly V->R C PB2 Cap-Binding Domain R->C S Host mRNA Cap Snatching C->S T Viral Transcription S->T L 1-(7-fluoro-1H-indol-5-yl)ethanone (Bioisosteric Ligand) L->C Competitive Binding L->S Inhibits

Caption: Mechanism of 7-fluoroindole derivatives inhibiting influenza PB2 cap-snatching.

Step-by-Step Methodology

Note: This assay utilizes MDCK (Madin-Darby Canine Kidney) cells, the gold standard for influenza replication due to their high expression of sialic acid receptors.

  • Cell Seeding: Seed MDCK cells at 2×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(7-fluoro-1H-indol-5-yl)ethanone in infection medium (DMEM with 0.2% BSA and 1 µg/mL TPCK-treated trypsin). Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Pre-incubation: Wash cells with PBS and add 50 µL of the compound dilutions. Incubate for 1 hour at 37°C to allow intracellular accumulation and target engagement.

  • Viral Infection: Infect cells with Influenza A (e.g., A/Puerto Rico/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01. This low MOI ensures multicycle replication, amplifying the inhibitory signal.

  • Incubation & Readout: Incubate for 48 hours. Quantify viral replication using a neuraminidase (NA) reporter assay (e.g., adding MUNANA substrate). Measure fluorescence (Excitation: 355 nm / Emission: 460 nm)[6].

  • Validation: Calculate IC₅₀ using non-linear regression. A valid assay must have a Z'-factor > 0.5.

Protocol 2: Anti-Biofilm & Antivirulence Assay

Halogenated indoles, particularly 7-fluoroindoles, act as interspecies signaling molecules that downregulate virulence genes (e.g., swarming motility, curli formation) and disrupt biofilm matrices in pathogens like Vibrio parahaemolyticus[4]. Because they do not kill the bacteria, they apply lower selective pressure for resistance[7].

Step-by-Step Methodology
  • Bacterial Culture: Grow the target bacterial strain (e.g., V. parahaemolyticus) overnight in Marine Broth (MB) at 30°C.

  • Inoculation: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh MB.

  • Compound Treatment: Aliquot 200 µL of the bacterial suspension into a 96-well polystyrene plate. Add 1-(7-fluoro-1H-indol-5-yl)ethanone at sub-MIC concentrations (e.g., 10, 20, and 50 µg/mL). Causality: Testing at sub-MIC levels proves the compound is acting via antivirulence/quorum-quenching pathways rather than simple bactericidal activity[4].

  • Biofilm Formation: Incubate statically at 30°C for 24 hours.

  • Crystal Violet Staining:

    • Discard the planktonic cell suspension. Wash wells gently 3 times with PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes. Rationale: Crystal violet binds to negatively charged surface molecules and polysaccharides in the biofilm's extracellular polymeric substance (EPS).

    • Wash 3 times with distilled water and air dry.

  • Quantification: Solubilize the bound dye using 200 µL of 95% ethanol (or 33% acetic acid)[8]. Measure absorbance at 570 nm using a microplate photometer.

Protocol 3: Cytotoxicity Counter-Screening

A self-validating assay system must prove that the observed antiviral or antibiofilm efficacy is not an artifact of host cell death.

Assay_Workflow cluster_assays Parallel Cellular Screening Cascade Prep Compound Preparation (10 mM Stock in DMSO) A1 Antiviral Assay (MDCK + Virus) Prep->A1 A2 Anti-Biofilm Assay (Bacterial Culture) Prep->A2 A3 Cytotoxicity Screen (A549 / MDCK Cells) Prep->A3 R1 Calculate IC50 (Efficacy) A1->R1 A2->R1 R2 Calculate CC50 (Viability) A3->R2 R3 Selectivity Index (SI) SI = CC50 / IC50 R1->R3 R2->R3

Caption: Logical workflow for evaluating 1-(7-fluoro-1H-indol-5-yl)ethanone efficacy and safety.

Step-by-Step Methodology
  • Cell Seeding: Seed A549 (human lung epithelial) or MDCK cells at 1×104 cells/well in a 96-well opaque white plate.

  • Treatment: Apply the exact compound dilution series used in Protocol 1. Incubate for 48 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® (Promega) reagent to quantify ATP, a direct indicator of metabolically active cells. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Measurement: Record luminescence. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Table 2: Data Interpretation & Acceptance Criteria

MetricCalculationTarget Threshold for Hit Progression
IC₅₀ Concentration inhibiting 50% of viral/biofilm activity< 10 µM (Highly active)
CC₅₀ Concentration reducing cell viability by 50%> 100 µM (Low toxicity)
Selectivity Index (SI) CC₅₀ / IC₅₀SI > 10 (Required to rule out toxicity artifacts)

References

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 2021. URL:[Link]

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. Microbiology Spectrum, 2022. URL:[Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 1-(7-fluoro-1H-indol-5-yl)ethanone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocols Introduction & Chemical Context As a Senior Application Scientist, I approach the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocols

Introduction & Chemical Context

As a Senior Application Scientist, I approach the purification of 1-(7-fluoro-1H-indol-5-yl)ethanone (also known as 5-acetyl-7-fluoroindole) not merely as a mechanical procedure, but as an exercise in molecular recognition. The structural nuances of this molecule dictate its chromatographic behavior:

  • The C7 Fluorine Atom: Fluorine's high electronegativity pulls electron density away from the indole π -system. This increases the molecule's overall hydrophobicity compared to non-fluorinated indoles, shifting its retention profile in reversed-phase liquid chromatography[1]. Furthermore, the fluorine atom enables highly specific dipole-dipole and fluorophilic interactions.

  • The C5 Acetyl Group: This electron-withdrawing group introduces a strong hydrogen-bond acceptor, increasing the molecule's polarity and providing a distinct dipole moment.

  • The Indole NH: While weakly acidic, the NH group can interact with unendcapped silanol groups on bare silica, potentially causing peak tailing.

The primary challenge in isolating this compound from a crude synthesis mixture is separating it from closely related regioisomers (e.g., 4-fluoro or 6-fluoro isomers) and unreacted starting materials. Standard C18 columns often fail to resolve these regioisomers due to their nearly identical hydrophobicities. Therefore, a strategic, two-dimensional approach utilizing both normal-phase and specialized reversed-phase chromatography is required[2].

Purification Strategy & Workflow

To ensure a self-validating system, this workflow integrates real-time analytical checkpoints. By establishing predefined resolution ( Rs​ ) and retention factor ( Rf​ ) thresholds before scaling up, the protocol inherently prevents the loss of high-value synthetic intermediates.

PurificationWorkflow Start Crude Synthesis Mixture 1-(7-fluoro-1H-indol-5-yl)ethanone Analysis TLC & Analytical LC-MS (Determine Impurity Profile) Start->Analysis Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Analysis->Flash Bulk Impurities (>500 mg scale) Prep Reversed-Phase Prep HPLC (PFP Column, H2O/MeCN) Analysis->Prep Regioisomer Separation (<500 mg scale) QC Fraction Analysis & Pooling (Self-Validation Step) Flash->QC Prep->QC QC->Prep Repurification Needed Pure Pure Target Compound (>99% Purity, Isomer-Free) QC->Pure Validation Passed

Caption: Chromatographic workflow for the isolation of 1-(7-fluoro-1H-indol-5-yl)ethanone.

Method 1: Normal-Phase Flash Chromatography

Objective: Bulk removal of highly polar or non-polar impurities from crude mixtures (>500 mg scale). Causality: Silica gel (SiO₂) is slightly acidic and highly effective for separating indole derivatives based on polarity[3]. A binary solvent system of Hexane (non-polar) and Ethyl Acetate (moderately polar) allows precise tuning of the eluent strength.

Quantitative Data: TLC Optimization

Before running the column, you must determine the optimal solvent ratio. The target Rf​ for the desired compound is 0.2–0.3 to ensure optimal separation from impurities on the column[3].

Table 1: TLC Solvent System Optimization (Silica Gel)

Solvent System (Hexane:EtOAc)Target Rf​ Impurity ResolutionRecommendation
9:10.05PoorToo non-polar; compound retained strongly.
4:1 0.25 Optimal Ideal isocratic hold for flash loading.
2:10.60PoorToo polar; co-elution with related isomers.
Step-by-Step Protocol
  • Column Packing: Wet-pack a glass chromatography column with 230-400 mesh silica gel using a 4:1 Hexane:EtOAc mixture. Causality: Wet-packing prevents air bubbles and channeling, which destroy resolution. Use a silica-to-crude weight ratio of 30:1 to 50:1[3].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (3x the crude weight) and evaporate to a free-flowing powder using a rotary evaporator. Load this powder evenly onto the top of the column bed. Causality: Dry loading eliminates the "solvent effect," preventing band broadening that occurs when samples are loaded in strong solvents.

  • Elution: Elute the column using the optimized 4:1 Hexane:EtOAc mobile phase. Collect fractions in test tubes (volume dependent on column size).

  • Self-Validation Checkpoint: Spot every third fraction on a silica TLC plate alongside the crude starting material. Visualize under UV light (254 nm). Only pool fractions that exhibit a single, clean spot at Rf​ 0.25.

  • Concentration: Combine validated fractions and remove the solvent under reduced pressure to yield the semi-pure product.

Method 2: Reversed-Phase Preparative HPLC

Objective: High-resolution separation of regioisomers and closely eluting impurities (<500 mg scale or post-flash polishing). Causality: Standard C18 phases rely purely on hydrophobic partitioning. Because fluorinated regioisomers (e.g., 4-fluoro vs. 7-fluoro) have nearly identical hydrophobicities, C18 columns often fail to resolve them. By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. PFP columns separate aromatic compounds through π−π interactions, dipole-dipole interactions, and specific shape-size selectivity[2]. The fluorine-fluorine interactions between the PFP phase and the 7-fluoroindole ring provide superior resolution[2].

Quantitative Data: HPLC Gradient

Table 2: Preparative HPLC Gradient (PFP Column, 5 µm, 21.2 x 250 mm)

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0406020.0
16.059520.0
19.059520.0
20.0901020.0

Note: 0.1% Formic Acid (FA) is added to suppress the ionization of any trace basic impurities and maintain sharp peak shapes for the indole.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the semi-pure 1-(7-fluoro-1H-indol-5-yl)ethanone in a minimal volume of DMSO or the initial mobile phase (10% MeCN). Filter through a 0.45 µm PTFE syringe filter.

  • Analytical Scale-Down (Self-Validation): Before preparative injection, inject 10 µL onto an analytical PFP column (4.6 x 150 mm) using the same gradient slope. Checkpoint: Verify that the resolution ( Rs​ ) between the target peak and the nearest impurity is ≥1.5 . If Rs​<1.5 , flatten the gradient slope between 10-15 minutes.

  • Preparative Injection: Load the sample onto the preparative PFP column. Monitor UV absorbance at 254 nm (primary indole chromophore) and 280 nm.

  • Fraction Collection: Collect peaks based on threshold UV triggering. The target compound will typically elute between 40-50% Mobile Phase B, depending on the exact system dead volume.

  • Post-Run Validation & Isolation: Analyze a 5 µL aliquot of the main peak fraction via analytical LC-MS. Confirm the presence of the target mass ( [M+H]+≈178.1 ) and ensure UV purity is >99% . Once validated, lyophilize (freeze-dry) the pooled fractions to isolate the pure white/off-white solid.

References

The following authoritative sources ground the mechanistic claims and protocol standards utilized in this application note:

  • Title: Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Enantioseparation and Racemization of 3-Fluorooxindoles Source: PMC - NIH URL: [Link]

Sources

Application

Application Note: Solubility Profiling and Solvent Compatibility of 1-(7-fluoro-1H-indol-5-yl)ethanone

Executive Summary & Context in Drug Development 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0)[1] is a highly specialized fluorinated heterocyclic building block. Indole ethanone derivatives and fluorinated indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context in Drug Development

1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0)[1] is a highly specialized fluorinated heterocyclic building block. Indole ethanone derivatives and fluorinated indoles are increasingly critical in modern drug discovery, frequently utilized in the synthesis of CBP/EP300 bromodomain inhibitors[2] and potent D2/D3 receptor agonists[3]. However, the unique combination of a planar aromatic core, a highly electronegative halogen, and a polar carbonyl group creates complex solvation dynamics. This guide provides a definitive, self-validating framework for determining and predicting the solubility of this intermediate in common organic solvents.

Physicochemical Causality: The Thermodynamics of Solvation

As an Application Scientist, one must look beyond empirical trial-and-error and understand why a compound behaves a certain way in solution. The solubility profile of 1-(7-fluoro-1H-indol-5-yl)ethanone is governed by three competing structural motifs:

  • The Indole Core (High Crystal Energy): The planar bicyclic system drives strong intermolecular π−π stacking in the solid state. This creates a high crystal lattice energy that non-polar solvents cannot overcome. Furthermore, the N-H group acts as a primary hydrogen-bond donor[4].

  • The 7-Fluoro Substituent (Inductive Lipophilicity): The highly electronegative fluorine atom exerts a strong inductive (-I) effect. This pulls electron density away from the indole ring, slightly increasing the acidity of the N-H proton (enhancing its H-bond donor capacity) while simultaneously increasing the overall lipophilicity (LogP) and hydrophobicity of the molecule[3].

  • The 5-Acetyl Group (Dipole Introduction): The carbonyl oxygen of the ethanone group acts as a potent hydrogen-bond acceptor and introduces a significant dipole moment, drastically increasing the molecule's affinity for polar media compared to unsubstituted indoles[2].

Because of these competing forces, the molecule exhibits "brick dust" tendencies in aliphatic hydrocarbons but dissolves readily in polar aprotic solvents that can disrupt intermolecular hydrogen bonds.

SolventLogic Target 1-(7-fluoro-1H-indol-5-yl)ethanone (Target Solute) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Target->PolarAprotic Strong H-bond Acceptor Match ModPolar Moderately Polar Solvents (e.g., EtOAc, DCM) Target->ModPolar Favorable Dipole Interactions NonPolar Non-Polar Solvents (e.g., Hexanes, Heptane) Target->NonPolar High Crystal Energy vs. Weak Dispersion HighSol High Solubility (>50 mg/mL) PolarAprotic->HighSol MedSol Moderate Solubility (5-50 mg/mL) ModPolar->MedSol LowSol Poor Solubility (<1 mg/mL) NonPolar->LowSol

Fig 1. Thermodynamic solvation logic and solvent selection for 1-(7-fluoro-1H-indol-5-yl)ethanone.

Solubility Data Matrix

Based on the physicochemical properties of the 7-fluoro-5-acetylindole scaffold[1], the following table summarizes the quantitative solubility expectations across common organic solvents at 25°C.

Solvent ClassSolventEstimated Solubility Range (25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL (High)Strong H-bond acceptor; highly effective at disrupting solute-solute N-H---O=C bonds.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50 mg/mL (High)High dielectric constant; excellent solvation of the acetyl dipole.
Moderately Polar Tetrahydrofuran (THF)20 - 50 mg/mL (Good)Moderate H-bond acceptor; effectively solvates the aromatic system.
Moderately Polar Ethyl Acetate (EtOAc)10 - 30 mg/mL (Moderate)Favorable dipole-dipole interactions; standard choice for liquid-liquid extractions.
Polar Protic Methanol (MeOH)5 - 15 mg/mL (Moderate)Competes for H-bonding, but overall solubility is limited by the hydrophobic fluorinated ring.
Non-Polar Hexanes / Heptane< 1 mg/mL (Poor)Weak London dispersion forces cannot overcome the strong crystal lattice energy.
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mL (Very Poor)High lipophilicity and lack of basic/acidic ionizable groups at physiological pH.

Self-Validating Protocol: Thermodynamic Shake-Flask Solubility Assay

To generate highly accurate, publication-grade solubility data, a standard visual kinetic assay is insufficient. The following protocol utilizes a self-validating thermodynamic shake-flask method . It is designed to automatically detect false equilibrium states and filter-binding artifacts—common pitfalls when working with lipophilic fluorinated indoles[4].

Phase 1: Preparation & Equilibration

Causality Note: Thermodynamic solubility requires the presence of excess solid to ensure the solution is fully saturated and in equilibrium with the crystal lattice.

  • Solid Addition: Weigh approximately 10 mg of 1-(7-fluoro-1H-indol-5-yl)ethanone into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent. Ensure a visible suspension remains. If the solid dissolves completely, add more API until a persistent suspension is achieved.

  • Incubation: Seal the vial and place it in a thermomixer set to 25°C at 800 RPM.

Phase 2: Self-Validating Sampling (The 24h/48h Check)

Causality Note: Lipophilic compounds can undergo solvent-mediated polymorphic transformations, artificially altering apparent solubility. Sampling at two time points validates true equilibrium. 4. T=24h Sampling: After 24 hours, remove a 20 µL aliquot of the suspension. 5. T=48h Sampling: After 48 hours, remove a second 20 µL aliquot.

Phase 3: Phase Separation & Adsorption Check

Causality Note: Fluorinated compounds often exhibit non-specific binding to certain polymer membranes (like Nylon). We validate the separation method by comparing centrifugation against filtration. 6. Centrifugation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant. 7. Filter Validation (Optional but Recommended): Pass half of the supernatant through a 0.22 µm PTFE syringe filter. Compare the HPLC peak area of the filtered vs. unfiltered (centrifuged only) samples. If the filtered sample shows >5% signal loss, use only centrifugation for future phase separations.

Phase 4: Quantification & Data Acceptance Criteria
  • Dilution: Dilute the supernatant 1:100 or 1:1000 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Quantify the concentration against a 5-point standard curve (typically monitored at 254 nm or the specific λmax​ of the indole ring).

  • Validation Gate: Compare the calculated concentration of the T=24h and T=48h samples. If the difference ( ΔC ) is ≤5% , thermodynamic equilibrium is confirmed. If ΔC>5% , extend the incubation to 72 hours.

Protocol Prep 1. Solid Addition Add excess API to solvent Incubate 2. Equilibration Thermomixer at 25°C (24h & 48h points) Prep->Incubate Separate 3. Phase Separation Centrifugation & 0.22µm PTFE Filter Incubate->Separate Verify Equilibrium Analyze 4. Quantification HPLC-UV Analysis vs. Std. Curve Separate->Analyze Isolate Supernatant

Fig 2. Self-validating shake-flask thermodynamic solubility workflow with equilibrium verification.

Sources

Application

Application Notes &amp; In Vivo Protocols for 1-(7-fluoro-1H-indol-5-yl)ethanone Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The 1-(7-fluoro-1H-indol-5-yl)ethanone framework represents a promising, yet underexplored, class of compounds. The introduction of a fluorine atom at the 7-position can significantly modulate pharmacokinetic properties, such as metabolic stability and membrane permeability, while the ethanone group at the 5-position provides a key handle for synthetic elaboration.

Given the established role of indole derivatives as potent modulators of key cellular signaling pathways, particularly as kinase inhibitors[3][4], this guide will focus on two high-potential in vivo applications: Oncology and Neuroinflammation . The protocols detailed herein are designed to provide a robust framework for the initial preclinical evaluation of novel derivatives from this class.

Part 1: Oncology Application - Evaluation in a Xenograft Tumor Model

Scientific Rationale & Field-Proven Insights

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, such as KDR (Vascular Endothelial Growth Factor Receptor-2), which are crucial for tumor angiogenesis and proliferation.[5][6] The structural motifs within the 1-(7-fluoro-1H-indol-5-yl)ethanone core are consistent with scaffolds known to occupy the ATP-binding pocket of various kinases. Therefore, a primary hypothesis is that derivatives of this class may function as kinase inhibitors, leading to tumor growth inhibition.

The cell line-derived xenograft (CDX) model is the cornerstone of preclinical oncology drug development.[7][8] It provides a reliable, reproducible, and scalable system to assess a compound's anti-tumor efficacy in a living organism, bridging the critical gap between in vitro assays and human clinical trials.[8] By implanting human cancer cells into immunodeficient mice, we can directly measure the impact of our test compound on tumor growth.[9] For this protocol, we will use the A549 human non-small cell lung cancer cell line, a well-characterized and widely used model for testing novel kinase inhibitors.[1]

Experimental Workflow for a Cell Line-Derived Xenograft (CDX) Model

CDX_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis A A549 Cell Culture (Propagation to required number) D Subcutaneous Injection of A549 cells into mice flank A->D B Animal Acclimatization (Athymic Nude Mice, 5-7 days) B->D C Compound Formulation (Vehicle selection & solubility check) G Treatment Initiation (Vehicle, Positive Control, Test Compound) C->G E Tumor Growth Monitoring (Calipers, 2-3 times/week) D->E F Randomization into Groups (When tumors reach ~100-150 mm³) E->F F->G H Daily Dosing & Monitoring (Tumor Volume & Body Weight) G->H I Endpoint Determination (e.g., Tumor volume >2000 mm³ or 21-28 days) H->I J Euthanasia & Tissue Collection (Tumors, Blood, Organs) I->J K Data Analysis (TGI, Statistical Analysis) J->K

Protocol: A549 Xenograft Efficacy Study

1. Animal and Cell Line Handling

  • Animals: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Housing: House animals in sterile, filtered-air cages, with autoclaved food and water provided ad libitum.

  • Acclimatization: Allow a 7-day acclimatization period before any procedures.[10]

  • Cell Line: A549 human non-small cell lung cancer cells, cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum. Ensure cells are free of mycoplasma.

2. Tumor Implantation

  • Harvest A549 cells during their logarithmic growth phase.

  • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

  • Begin monitoring tumor growth 3-4 days post-implantation.

  • Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

4. Compound Formulation and Administration

  • Test Compound: Prepare the 1-(7-fluoro-1H-indol-5-yl)ethanone derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Formulation should be performed fresh daily.

  • Groups:

    • Group 1: Vehicle Control (e.g., administered orally, p.o.)

    • Group 2: Positive Control (e.g., standard-of-care chemotherapy for NSCLC, dosed as per literature)

    • Group 3: Test Compound - Low Dose (e.g., 25 mg/kg, p.o.)

    • Group 4: Test Compound - High Dose (e.g., 50 mg/kg, p.o.)

  • Administration: Administer the designated treatment once daily via the determined route (e.g., oral gavage) for 21 consecutive days.

5. Efficacy and Toxicity Monitoring

  • Measure tumor volume and body weight for each animal at least twice weekly.

  • Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >15%).

  • The study endpoint is reached when tumors in the control group exceed 2000 mm³, or after the 21-day treatment period.

6. Data Analysis and Interpretation

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100 .

  • Secondary Endpoint: Body weight change as a measure of general toxicity.

  • Statistical Analysis: Use a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Parameter Vehicle Control Positive Control Test Compound (Low Dose) Test Compound (High Dose)
Dose (mg/kg) N/A[Dose]2550
Route p.o.[Route]p.o.p.o.
Mean Tumor Volume (Day 21, mm³) ~1800[Expected Value][Expected Value][Expected Value]
Tumor Growth Inhibition (%) 0[Expected Value][Expected Value][Expected Value]
Mean Body Weight Change (%) < 5%[Expected Value][Expected Value][Expected Value]

Part 2: Neuroinflammation Application - LPS-Induced Acute Model

Scientific Rationale & Field-Proven Insights

Neuroinflammation is a critical component of many neurodegenerative diseases, including Alzheimer's disease.[11][12] This process involves the activation of resident immune cells in the brain, primarily microglia and astrocytes, leading to the release of pro-inflammatory cytokines like TNF-α and IL-1β.[13] Indole derivatives have been shown to possess anti-inflammatory properties, potentially by modulating signaling pathways such as NF-κB.[14]

The lipopolysaccharide (LPS)-induced neuroinflammation model is a highly validated and widely used tool to study the acute inflammatory response in the central nervous system.[15][16] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, which triggers a robust pro-inflammatory cascade.[13] Peripheral administration of LPS in rodents reliably induces microglial activation and cytokine production in the brain.[15] This model is ideal for rapidly screening the anti-neuroinflammatory potential of novel 1-(7-fluoro-1H-indol-5-yl)ethanone derivatives.

LPS-Induced TLR4 Signaling Pathway in Microglia

TLR4_Pathway cluster_membrane cluster_cytoplasm LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Test_Compound 1-(7-fluoro-1H-indol-5-yl)ethanone Derivative Test_Compound->IKK Potential Inhibition Site

Protocol: LPS-Induced Acute Neuroinflammation Study

1. Animals and Acclimatization

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing & Acclimatization: As described in the oncology protocol.

2. Experimental Groups and Dosing

  • Groups (n=8-10 per group):

    • Group 1: Saline + Vehicle

    • Group 2: Saline + Test Compound

    • Group 3: LPS + Vehicle

    • Group 4: LPS + Test Compound (e.g., 50 mg/kg)

  • Pre-treatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The rationale for including a "Saline + Test Compound" group is to ensure the compound itself does not induce an inflammatory response.

3. Induction of Neuroinflammation

  • LPS Administration: One hour after pre-treatment, administer LPS (from E. coli, serotype O111:B4) at a dose of 0.33 mg/kg, i.p., or an equivalent volume of sterile saline.[16][17] This dose is known to elicit a robust cytokine response with transient sickness behavior.[16]

4. Endpoint and Tissue Collection

  • Time Point: Euthanize mice 24 hours after LPS injection, a time point corresponding to significant central pro-inflammatory cytokine expression.[16]

  • Procedure: Deeply anesthetize mice and collect blood via cardiac puncture. Perform transcardial perfusion with ice-cold PBS.

  • Dissection: Carefully dissect the brain, isolating specific regions like the hippocampus and cortex for analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.

5. Biomarker Analysis

  • Cytokine Measurement: Homogenize brain tissue and measure the protein levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Gene Expression: Extract RNA from brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory markers (e.g., Tnf, Il1b, Nos2).

  • Immunohistochemistry: For a more detailed analysis, brain sections can be stained for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Parameter Saline + Vehicle LPS + Vehicle LPS + Test Compound
Hippocampal TNF-α (pg/mg protein) BaselineSignificant Increase[Expected Reduction]
Cortical IL-1β (pg/mg protein) BaselineSignificant Increase[Expected Reduction]
Il6 mRNA (fold change vs. control) 1.0>10-fold Increase[Expected Reduction]
Iba1 Immunoreactivity Ramified (Resting)Amoeboid (Activated)Reduced Activation

General Considerations for In Vivo Studies

Pharmacokinetics and ADME-Tox

Before embarking on costly and time-consuming efficacy studies, it is crucial to establish a preliminary pharmacokinetic (PK) and safety profile.

  • Solubility & Stability: Ensure the compound is soluble and stable in the chosen vehicle.

  • In Silico & In Vitro ADME: Computational models can predict properties like blood-brain barrier penetration, which is critical for neuroinflammation studies.[18]

  • Preliminary PK Study: A small-scale study in rodents to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability is highly recommended to inform dose selection and frequency.[1]

  • Acute Toxicity: A dose-escalation study can help identify the maximum tolerated dose (MTD).

Ethical Considerations & Animal Welfare

All animal experiments must be conducted with the highest regard for animal welfare and in accordance with institutional and national guidelines.[10][19]

  • IACUC Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement.[20]

    • Replacement: Use in vitro methods whenever possible to answer initial questions.

    • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

    • Refinement: Minimize pain and distress through proper handling, use of anesthetics/analgesics, and establishing clear humane endpoints.[20][21]

  • Reporting: All study details should be reported according to the ARRIVE guidelines to ensure transparency and reproducibility.[22]

Conclusion

The 1-(7-fluoro-1H-indol-5-yl)ethanone scaffold holds significant promise for the development of novel therapeutics. The in vivo models presented here—the CDX model for oncology and the LPS-induced model for neuroinflammation—provide robust, well-validated, and efficient platforms for the initial efficacy assessment of new derivatives. By carefully selecting models based on a strong scientific rationale and adhering to rigorous experimental design and ethical principles, researchers can effectively advance these promising compounds through the preclinical drug development pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog.
  • Animal Models of Epilepsy: A Phenotype-oriented Review. PMC.
  • The value and limitations of transgenic mouse models used in drug discovery for Alzheimer's disease: an upd
  • Alzheimer's Disease Mouse Models. Taconic Biosciences.
  • Animal models of epilepsy: use and limit
  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC.
  • Animal models of epilepsy: use and limit
  • Rodent models for Alzheimer's disease drug discovery. PMC.
  • LPS-induced neuroinflamm
  • Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Neurology.
  • PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. Altogen Labs.
  • Animal models of epilepsy (Chapter 25). Handbook of Experimental Neurology.
  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery.
  • The value and limitations of transgenic mouse models used in drug discovery for Alzheimer's disease: an upd
  • An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. MDPI.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC.
  • Guidelines for Proper Conduct of Animal Experiments. Science Council of Japan.
  • In-silico ADME and toxicity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative...
  • Prior Exercise Attenuates LPS-Induced Neuroinflammation, Dopaminergic Dysfunction, and F
  • Animal Welfare, Testing and Research of FDA-Regulated Products. U.S.
  • Ethical Guidelines for the Use of Animals in Research.
  • Guidelines to promote the wellbeing of animals used for scientific purposes. NHMRC.
  • ARRIVE guidelines. NC3Rs.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B).
  • Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Journal of Physiology.
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm (RSC Publishing).
  • In Vivo Imaging of Human Neuroinflamm
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Discovery and evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. PubMed.
  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer... MDPI.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
  • Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. Royal Society of Chemistry.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • In vivo molecular imaging of neuroinflamm
  • Blunting Neuroinflammation by Targeting the Immunoproteasome with Novel Amide Deriv
  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry.
  • In vivo imaging of neuroinflammation in the rodent brain with [11C]SSR180575, a novel indoleacetamide radioligand of the transloc
  • Regional Sensitivity to Neuroinflammation: In Vivo and In Vitro Studies. Synapse.
  • Modeling and statistical study of series of derivatives 5- (1H-Indol-5-yl) -1, 3, 4-Thiadiazol-2-amines as potent inhibitors of PIM-1 kinase. Journal of Fundamental and Applied Sciences.
  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone deriv
  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. PubMed.
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • Synthesis and Antiplasmodial Evaluation of Analogues Based on the Tricyclic Core of Thiaplakortones A–D. MDPI.

Sources

Method

scaling up the production of 1-(7-fluoro-1H-indol-5-yl)ethanone in the lab

Application Note: Scaling Up the Production of 1-(7-Fluoro-1H-indol-5-yl)ethanone via a Sonogashira-Annulation Cascade Introduction & Strategic Overview The indole scaffold is a privileged pharmacophore in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scaling Up the Production of 1-(7-Fluoro-1H-indol-5-yl)ethanone via a Sonogashira-Annulation Cascade

Introduction & Strategic Overview

The indole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1-(7-fluoro-1H-indol-5-yl)ethanone (7-fluoro-5-acetylindole) is a highly sought-after building block. The introduction of the fluorine atom at the 7-position modulates the pKa of the indole N-H, enhances metabolic stability, and alters the lipophilicity of the molecule, making it ideal for central nervous system (CNS) and oncology targets.

Synthesizing this molecule at scale presents unique thermodynamic and safety challenges. Traditional methods, such as the Fischer indole synthesis or the Leimgruber-Batcho process, often require harsh acidic conditions, high temperatures, or explosive nitro-intermediates, which are highly unfavorable for kilogram-scale production. Instead, a tandem Sonogashira cross-coupling followed by a base-mediated 5-endo-dig cyclization offers a highly regioselective, mild, and scalable alternative[1]. This guide details a robust, self-validating three-step protocol starting from the commercially available 4-amino-3-fluoroacetophenone.

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the ortho-functionalization of 4-amino-3-fluoroacetophenone. Regioselective iodination provides the necessary handle for the subsequent cross-coupling[2]. Coupling with trimethylsilylacetylene (TMS-acetylene) yields an ortho-alkynylaniline intermediate. Finally, a one-pot desilylation and heteroannulation constructs the pyrrole ring of the indole[3].

Workflow A 4-Amino-3-fluoro- acetophenone B 4-Amino-3-fluoro- 5-iodoacetophenone A->B NIS, DMF 0°C to RT C 4-Amino-3-fluoro- 5-(TMS-ethynyl)acetophenone B->C TMS-Acetylene, Et3N Pd(PPh3)2Cl2, CuI D 1-(7-Fluoro-1H-indol- 5-yl)ethanone C->D TBAF, THF 70°C, 5-endo-dig

Synthetic workflow for the scalable production of 1-(7-fluoro-1H-indol-5-yl)ethanone.

Scale-Up Challenges & Causality in Experimental Design

To ensure a self-validating and safe scale-up process, every reagent and condition has been optimized based on mechanistic causality:

  • Regioselective Iodination: N-Iodosuccinimide (NIS) is selected over elemental iodine (I2) or periodic acid to prevent the over-oxidation of the acetyl group and to strictly control the exotherm on a large scale. The strong electron-donating nature of the amino group directs the iodination exclusively to the 5-position.

  • Sonogashira Cross-Coupling: The Pd(PPh3)2Cl2 / CuI catalytic system is utilized for its air-stability as a pre-catalyst[4]. CuI is essential for forming the highly nucleophilic copper acetylide, which undergoes transmetalation with the Pd(II) complex. Strict deoxygenation is critical; trace oxygen will oxidize Cu(I) to Cu(II), triggering the Glaser homocoupling of TMS-acetylene and drastically reducing the yield.

  • TBAF-Promoted Annulation: While traditional Larock indole syntheses utilize internal alkynes and require palladium for the cyclization step[5], terminal alkynes (revealed in situ from the TMS-alkyne) can undergo transition-metal-free cyclization. Tetrabutylammonium fluoride (TBAF) serves a dual purpose: the fluoride anion cleaves the TMS group, and its strong basicity facilitates the intramolecular attack of the aniline nitrogen onto the alkyne (5-endo-dig cyclization)[3].

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-I Addition TransMet Transmetalation with Cu-Acetylide OxAdd->TransMet Cu-C≡C-TMS RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Ar-C≡C-TMS Release

Mechanism of the Pd-catalyzed Sonogashira cross-coupling step.

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Synthesis of 1-(4-amino-3-fluoro-5-iodophenyl)ethanone

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Dissolution: Dissolve 4-amino-3-fluoroacetophenone (1.0 equiv) in anhydrous DMF (5 vol). Cool the mixture to 0–5 °C using a chiller.

  • Addition: Dissolve NIS (1.05 equiv) in DMF (2 vol). Add this solution dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C. (Causality: Rapid addition leads to a runaway exotherm and promotes unwanted di-iodination).

  • Reaction: Stir for 4 hours at room temperature. Monitor via TLC (20% EtOAc/Hexanes); the starting material ( Rf​=0.4 ) should be fully consumed.

  • Workup: Quench the reaction with 10% aqueous Na2S2O3 (5 vol) to neutralize unreacted active iodine species (solution will turn from dark brown to pale yellow). Extract with EtOAc (3 × 5 vol). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to afford the product.

Step 2: Sonogashira Cross-Coupling

Synthesis of 1-(4-amino-3-fluoro-5-((trimethylsilyl)ethynyl)phenyl)ethanone

  • Setup: Transfer the iodinated intermediate (1.0 equiv) to a rigorously dried reactor. Add anhydrous THF (10 vol) and Triethylamine (3.0 equiv).

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 30 minutes. (Causality: Oxygen must be excluded to prevent Cu-catalyzed Glaser homocoupling of the alkyne).

  • Catalyst Addition: Under a positive Argon flow, add Pd(PPh3)2Cl2 (0.02 equiv) and CuI (0.04 equiv).

  • Coupling: Add TMS-acetylene (1.2 equiv) dropwise. Heat the reaction mixture to 60 °C for 6 hours. The precipitation of triethylammonium iodide (Et3N·HI) as a dense white/brownish salt provides visual confirmation of reaction progress.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the salts and catalyst residues. Concentrate the filtrate and purify via a short-path silica gel plug (eluting with 10% EtOAc/Heptane) to afford the TMS-alkyne intermediate.

Step 3: One-Pot Deprotection and Annulation

Synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone

  • Setup: Dissolve the TMS-alkyne intermediate (1.0 equiv) in anhydrous THF (10 vol) in a reactor equipped with a reflux condenser.

  • Cyclization: Add a 1.0 M solution of TBAF in THF (2.5 equiv) dropwise at room temperature. (Causality: Excess TBAF is required because the first equivalent acts as a desilylating agent, while the remaining fluoride acts as the base to drive the 5-endo-dig cyclization[3]).

  • Heating: Heat the mixture to 70 °C for 8 hours. Monitor by HPLC for the disappearance of the desilylated intermediate and the formation of the indole core.

  • Workup: Cool to room temperature and quench with saturated aqueous NH4Cl (5 vol). Extract with EtOAc (3 × 5 vol). Wash the combined organics with water and brine.

  • Purification: Concentrate the organic phase. Recrystallize the crude product from EtOAc/Heptane (1:4) to yield 1-(7-fluoro-1H-indol-5-yl)ethanone as an off-white to pale yellow crystalline solid.

Quantitative Data & Analytical Validation

The following table summarizes the expected scale-up metrics, demonstrating the robustness of the protocol across three distinct manufacturing scales.

Metric10 g Scale (Lab)100 g Scale (Kilo-Lab)1,000 g Scale (Pilot)
Step 1 Yield (Iodination) 92%89%88%
Step 2 Yield (Sonogashira) 88%85%82%
Step 3 Yield (Annulation) 85%83%80%
Overall Telescoped Yield 68.8% 62.8% 57.7%
Final Purity (HPLC AUC) >99.5%>99.0%>98.5%
E-Factor (kg waste / kg product) ~45~38~22 (with solvent recycling)
Critical Impurity Profile Glaser dimer <0.1%Glaser dimer <0.2%Glaser dimer <0.2%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone (also known as 5-acetyl-7-fluoroindole). This guide is designed for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone (also known as 5-acetyl-7-fluoroindole). This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or purification challenges during the functionalization of fluorinated indole scaffolds.

The most reliable and regioselective method for synthesizing this target is the Palladium-catalyzed Stille cross-coupling of 5-bromo-7-fluoro-1H-indole with an acetyl equivalent, followed by acidic hydrolysis[1]. While alternative routes like direct Friedel-Crafts acylation suffer from poor regioselectivity (favoring the C3 position), and direct lithiation routes are plagued by cryogenic solubility issues[2], the Stille approach provides predictable, high-yielding C5 functionalization[3].

Part 1: Synthetic Workflow & Mechanistic Pathway

Pathway SM 5-Bromo-7-fluoro-1H-indole (CAS: 883500-73-0) Cat Pd(PPh3)4 Catalyst + Tributyl(1-ethoxyvinyl)tin SM->Cat Toluene, 100°C (Stille Coupling) Intermediate 1-Ethoxyvinyl Intermediate (Enol Ether) Cat->Intermediate Acid 10% HCl / THF (Hydrolysis) Intermediate->Acid RT, 2h (Deprotection) Product 1-(7-fluoro-1H-indol-5-yl)ethanone (Target Product) Acid->Product

Figure 1: Two-step synthetic workflow for 1-(7-fluoro-1H-indol-5-yl)ethanone via Stille coupling.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My Stille coupling step stalls at 40-50% conversion. How can I drive the reaction to completion? Causality & Solution: The oxidative addition of Pd(0) to the electron-rich indole bromide can be sluggish, but the most common failure point is the transmetalation step. The bulky ethoxyvinyl group transfers slowly from tin to palladium. Furthermore, trace oxygen will irreversibly oxidize the active Pd(0) species into inactive Pd(II), often visible as a black palladium mirror on the flask walls.

  • Actionable Fix: Implement the "Copper Effect." Add 10 mol% of Copper(I) Iodide (CuI) as a co-catalyst. Cu(I) scavenges free triphenylphosphine ligands in solution, creating a coordinatively unsaturated Palladium center that dramatically accelerates the rate-limiting transmetalation step. Ensure solvents are degassed via three freeze-pump-thaw cycles.

Q2: I attempted a tin-free route using halogen-metal exchange (n-BuLi followed by Weinreb amide), but I recovered mostly unreacted starting material. What went wrong? Causality & Solution: The indole N-H proton is highly acidic (pKa ~16). The first equivalent of alkyllithium is entirely consumed deprotonating the nitrogen to form the lithium indolide. Halogen-metal exchange at the C5 position requires a second equivalent of a stronger base (t-BuLi) to form the N-Li, C-Li dianion[2]. If the dianion crashes out of solution at -78 °C, the subsequent electrophilic quench with the Weinreb amide fails.

  • Actionable Fix: Pre-protect the indole nitrogen with a bulky, lipophilic group (e.g., TIPS or Boc). This renders the molecule neutral, highly soluble at cryogenic temperatures, and allows for clean mono-lithiation and subsequent acylation.

Q3: How do I efficiently remove the toxic organotin byproducts during workup? They keep co-eluting with my product on silica gel. Causality & Solution: Tributyltin halides generated during the reaction are highly lipophilic and streak through standard normal-phase silica chromatography.

  • Actionable Fix: Utilize a Potassium Fluoride (KF) workup. Aqueous KF reacts with soluble tributyltin halides to form tributyltin fluoride, which is a highly insoluble polymeric solid. Stir the crude reaction mixture with saturated aqueous KF for 2 hours; the formation of a white, chalky precipitate visually validates the successful sequestration of the tin. Filter this suspension through a Celite pad before performing your organic extraction.

Part 3: Quantitative Data & Route Comparison

The table below summarizes the empirical outcomes of various synthetic strategies evaluated for C5-acetylation of the 7-fluoroindole core.

Synthetic StrategyReagents & CatalystsKey IntermediateTypical Yield (%)Mechanistic Advantage / Limitation
Standard Stille Pd(PPh₃)₄, Tributyl(1-ethoxyvinyl)tinEnol Ether75 - 85%Reliable regioselectivity / Toxic tin byproducts[1]
Cu-Accelerated Stille Pd(PPh₃)₄, CuI (10 mol%)Enol Ether88 - 95%CuI accelerates transmetalation / Requires strict inert atmosphere
Directed Lithiation t-BuLi (2.2 eq), Weinreb AmideN,C-Dianion40 - 55%Tin-free process / Poor dianion solubility, cryogenic conditions[2]
Suzuki-Miyaura Pd(dppf)Cl₂, Potassium vinyltrifluoroborate5-Vinylindole60 - 70%Environmentally benign / Requires secondary Wacker oxidation
Part 4: Validated Experimental Protocol

Step 1: Palladium-Catalyzed Stille Coupling

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-fluoro-1H-indole (1.0 eq, 5.0 mmol)[3] and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 0.25 mmol).

  • Degassing: Seal the flask with a rubber septum and purge the atmosphere with dry Argon for 10 minutes. Add anhydrous Toluene (25 mL) via syringe. Sparge the solution with Argon for an additional 15 minutes.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.5 eq, 7.5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours. Self-validation: The solution will transition from pale yellow to a deep amber color, indicating active Pd(0) cycling. TLC monitoring (Hexanes/EtOAc 3:1) should show the disappearance of the starting material ( Rf​ ~0.6) and the appearance of a highly UV-active intermediate ( Rf​ ~0.4).

  • Tin Sequestration: Cool the reaction to room temperature. Add 20 mL of saturated aqueous KF solution and stir vigorously for 2 hours. Self-validation: A heavy white precipitate (polymeric Bu3​SnF ) will form.

  • Filtration: Filter the biphasic mixture through a pad of Celite, washing the filter cake with Ethyl Acetate (3 x 20 mL). Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Acidic Hydrolysis of the Enol Ether

  • Hydrolysis: Dissolve the crude enol ether intermediate in Tetrahydrofuran (THF, 20 mL). Add 10% aqueous HCl (10 mL) dropwise while stirring at room temperature.

  • Reaction: Stir the mixture for 2 hours. Self-validation: TLC will show the complete consumption of the intermediate ( Rf​ ~0.4) and the formation of a new, polar spot corresponding to the target ketone ( Rf​ ~0.25).

  • Neutralization: Carefully neutralize the acidic solution by adding saturated aqueous NaHCO3​ until CO₂ evolution ceases (pH ~7-8).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 1-(7-fluoro-1H-indol-5-yl)ethanone as a crystalline solid.

Sources

Optimization

resolving common impurities in 1-(7-fluoro-1H-indol-5-yl)ethanone samples

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving common impurities in samples of 1-(7-fluoro-1H-indol-5-yl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving common impurities in samples of 1-(7-fluoro-1H-indol-5-yl)ethanone. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you achieve the highest possible purity for your compound.

This guide is structured to address your challenges in a direct, question-and-answer format, moving from common queries to in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section tackles the most common questions regarding impurities in 1-(7-fluoro-1H-indol-5-yl)ethanone, providing quick and actionable answers.

Q1: What are the most likely impurities in my crude sample of 1-(7-fluoro-1H-indol-5-yl)ethanone?

A1: Impurities can be broadly categorized based on their origin during the synthesis and handling process.[1][2] Understanding these sources is the first step in effective purification.

  • Starting Materials: Unreacted precursors from the synthetic route are a common source. Depending on the specific synthesis, this could include precursors to the indole ring itself.

  • Reagents and Catalysts: Trace amounts of reagents, catalysts (like copper or palladium from coupling reactions), or bases (e.g., K₂CO₃, triethylamine) may persist after workup.[3]

  • By-products and Isomers:

    • Regioisomers: Friedel-Crafts acylation or other electrophilic substitution reactions used to introduce the acetyl group can sometimes lead to substitution at other positions on the indole ring (e.g., the 4- or 6-position). These are often the most challenging impurities to remove due to their similar chemical properties.

    • Dehalogenated Species: If catalytic hydrogenation is used in the synthetic pathway, loss of the fluorine atom can occur, leading to the formation of 1-(1H-indol-5-yl)ethanone.[3]

  • Degradation Products: Indole derivatives can be sensitive to strong acids, light, and air.[4] Oxidation or polymerization can lead to colored impurities, which are often highly polar.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane, DMF) may be present in the final product.[5]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is essential for a comprehensive impurity profile.[1][5] No single technique tells the whole story.

Technique Primary Use Case Key Insights Provided
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress and crude sample complexity.[4]Provides a visual snapshot of the number of components. Essential for developing a mobile phase for column chromatography.
High-Performance Liquid Chromatography (HPLC) The gold standard for quantifying purity and separating non-volatile impurities.[1][6]Delivers high-resolution separation, allowing for accurate percentage purity calculations (area %). A UV detector is ideal, as the indole moiety is a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.[5][7]Excellent for detecting residual solvents. The mass spectrum provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurity structures.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of the main compound and any isolatable impurities.[5]¹H, ¹³C, and ¹⁹F NMR are all critical. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities or confirming the position of the fluorine atom on the ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS.[1]Powerful tool for identifying the molecular weights of impurities directly as they elute from the HPLC column, especially for non-volatile compounds that are not amenable to GC-MS.
Q3: My indole sample is turning pink/brown. What's happening and how can I prevent it?

A3: The discoloration of indole-containing compounds is a classic sign of oxidation or degradation. The indole ring, particularly at the C3 position, is electron-rich and susceptible to electrophilic attack and oxidation by atmospheric oxygen, especially when exposed to light or trace acids.

Prevention Strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store containers in the dark.

  • Temperature Control: Store the material at a low temperature (e.g., 4°C) to slow the rate of degradation.

  • Avoid Acidity: Ensure all residual acid from the synthesis is quenched and removed during workup. The acidic nature of standard silica gel can sometimes accelerate degradation during chromatography.[4]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows and step-by-step protocols to address specific purification challenges.

Issue 1: My sample has multiple spots on TLC, and I need to isolate the pure product.

This is the most common scenario after initial synthesis. Column chromatography is the workhorse technique for purification. The key to success lies in methodical planning, beginning with TLC analysis.

G cluster_0 Phase 1: Analysis & Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification A Crude Sample B Perform TLC Analysis A->B C Test Multiple Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) B->C D Identify System with Target Rf ≈ 0.3 C->D E Prepare & Pack Column (Normal-Phase Silica Gel) D->E Optimal System Found F Load Sample (Dry or Wet) E->F G Elute with Chosen Solvent System F->G H Collect Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Remove Solvent (Rotary Evaporation) J->K L Final Purity Check (HPLC/NMR) K->L

Caption: General workflow for purification by column chromatography.

This protocol is ideal for separating your target compound from more polar or less polar impurities. The choice of eluent is critical and must be determined by prior TLC analysis.[4]

Materials:

  • Crude 1-(7-fluoro-1H-indol-5-yl)ethanone

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • Collection vessels (test tubes)

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Mobile Phase Selection:

    • Perform TLC analysis with various ratios of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate).[4][9]

    • Rationale: You are aiming for a solvent system where the Retention Factor (Rf) of your target compound is between 0.2 and 0.4. This Rf value typically provides the best separation on a column.[4]

    • For indole derivatives, a starting point of 4:1 Hexane:EtOAc is common.[10]

  • Column Packing (Slurry Method):

    • Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles. Open the stopcock to allow some solvent to drain, settling the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Rationale: Dry loading often results in sharper bands and better separation compared to wet loading, where the sample is dissolved in the mobile phase.

    • Carefully add this powder to the top of your packed column. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions.

    • Maintain a constant level of solvent above the silica bed throughout the process.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Issue 2: A persistent impurity co-elutes with my product in normal-phase chromatography.

When impurities have very similar polarity to your target compound (e.g., a regioisomer), normal-phase chromatography may not provide sufficient resolution. In this case, switching the separation mechanism by using reversed-phase chromatography is a powerful strategy.

In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar. This inverts the elution order: non-polar compounds are retained more strongly, while polar compounds elute faster.[11]

Materials:

  • Partially purified 1-(7-fluoro-1H-indol-5-yl)ethanone

  • Pre-packed reversed-phase C18 flash column

  • Automated flash chromatography system (or manual setup)

  • Solvents (HPLC grade): Water, Acetonitrile (ACN) or Methanol (MeOH)

  • (Optional) Modifier: Trifluoroacetic acid (TFA) or Formic Acid (0.1%)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare two solvents: Solvent A (Water, often with 0.1% TFA) and Solvent B (Acetonitrile, often with 0.1% TFA).

    • Rationale: The acidic modifier helps to protonate acidic and basic functional groups on the analyte and impurities, leading to sharper peaks and more reproducible retention times.[11]

  • Column Equilibration:

    • Install the C18 column onto the chromatography system.

    • Equilibrate the column by washing it with several column volumes of your starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Loading:

    • Dissolve the sample in a minimal volume of a suitable solvent, such as the mobile phase itself, DMSO, or methanol.

  • Gradient Elution:

    • Begin the elution with a high concentration of the polar solvent (Solvent A).

    • Gradually increase the proportion of the organic solvent (Solvent B) over time. A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes.

    • Rationale: A gradient elution is highly effective for separating compounds with a range of polarities. It ensures that more polar impurities elute early and more non-polar impurities are eventually washed off the column.

  • Fraction Collection and Analysis:

    • The system's UV detector will monitor the eluate. Collect fractions based on the detected peaks.

    • Analyze the relevant fractions by HPLC or TLC to confirm purity.

    • Combine the pure fractions and remove the solvents via rotary evaporation or lyophilization.

Issue 3: My final product purity is high, but not >99.5%. How can I achieve pharmaceutical-grade purity?

For removing trace amounts of closely related impurities from a product that is already >95% pure, recrystallization is often the most effective and scalable method.

The principle of recrystallization relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.

G A Start: Select a Potential Solvent B Add small amount of solvent to sample at room temp. A->B C Is the compound soluble? B->C D Heat the mixture to boiling C->D No I FAIL: Compound is too soluble. Choose a less polar solvent. C->I Yes E Is the compound fully soluble? D->E F Cool slowly to room temp, then in an ice bath E->F Yes J FAIL: Compound is insoluble. Choose a more polar solvent. E->J No G Do crystals form? F->G H SUCCESS! This is a good solvent. G->H Yes K FAIL: No crystallization. Try scratching flask or using a two-solvent system. G->K No

Caption: A logical guide for selecting an effective recrystallization solvent.

Step-by-Step Methodology:

  • Solvent Selection:

    • Using the decision tree above, find a suitable solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane). The ideal solvent is one in which your target compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil after each addition.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

    • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

  • DePorre, Y., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. Retrieved from [Link][9]

  • Sartorius. (2025, April 5). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link][12]

  • Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link][13]

  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link][14]

  • NextSDS. (n.d.). 1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information. Retrieved from [Link][15]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][1]

  • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis. Retrieved from [16]

  • Kubalczyk, P., Kośka, I., & Głowacki, R. (2026, February 28). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Retrieved from [Link][6]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. Retrieved from [Link][8]

  • Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC. Retrieved from [Link][3]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link][2]

Sources

Troubleshooting

troubleshooting poor aqueous solubility of 1-(7-fluoro-1H-indol-5-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising drug candidates that hit the developmental wall due to poor physicochemical properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising drug candidates that hit the developmental wall due to poor physicochemical properties. 1-(7-fluoro-1H-indol-5-yl)ethanone is a classic example of a molecule trapped in the "lipophilicity vs. lattice energy" paradox.

This guide is designed to provide you with mechanistic insights, field-proven formulation strategies, and self-validating experimental protocols to overcome the solubility barriers of this specific indole derivative.

Section 1: Diagnostic FAQ – The "Why" Behind the Insolubility

Q: Why does 1-(7-fluoro-1H-indol-5-yl)ethanone exhibit such poor aqueous solubility? A: The insolubility of this compound is driven by two competing thermodynamic barriers:

  • High Crystal Lattice Energy ("Brick Dust"): The indole ring contains a strong hydrogen bond donor (N-H), while the 5-acetyl group provides a strong hydrogen bond acceptor (C=O). In the solid state, these groups form highly ordered, robust intermolecular hydrogen-bonding networks. The enthalpic penalty required to break this crystalline lattice during dissolution far exceeds the solvation energy gained from water interactions.

  • Elevated Lipophilicity ("Grease Ball"): The introduction of the 7-fluoro substituent fundamentally alters the molecule's hydration dynamics. While fluorine is highly electronegative, its extremely low polarizability and the highly stable, non-polar nature of the C-F bond significantly increase the overall lipophilicity (LogP) of the aromatic system[1][2]. This hydrophobicity prevents favorable solvation by water molecules.

Q: Shouldn't adding a polar functional group like an acetyl group improve solubility? A: In isolation, yes. However, because the indole core is planar, the acetyl group participates in planar π -stacking and intermolecular H-bonding. The energy required to disrupt these solid-state interactions negates the theoretical solubility benefit of the acetyl group's polarity.

Section 2: Troubleshooting Workflow

SolubilityTroubleshooting A 1-(7-fluoro-1H-indol-5-yl)ethanone Poor Aqueous Solubility B Diagnostic Profiling (LogP, Lattice Energy, pKa) A->B C Thermodynamic Solubility Assay (Shake-Flask Method) B->C D Solubility < 10 µg/mL? C->D E Liquid Formulation (Cosolvents / Micelles) D->E Pre-clinical IV/PO F Solid Formulation (Amorphous Solid Dispersion) D->F Solid Oral Dosage G In Vivo PK / PD Testing E->G F->G

Decision tree for troubleshooting the aqueous solubility of 1-(7-fluoro-1H-indol-5-yl)ethanone.

Section 3: Formulation & Solubilization Strategies – The "How"

Q: What is the most effective formulation strategy for early-stage in vivo dosing (e.g., rodent PK studies)? A: For liquid formulations, a co-solvency approach combined with surfactants is highly recommended. Co-solvents (like PEG400 or Propylene Glycol) lower the dielectric constant of the aqueous vehicle, reducing the interfacial tension between the hydrophobic fluorinated indole and the solvent[3]. A standard starting vehicle is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline.

Q: How do we formulate this compound for solid oral dosage forms if it remains insoluble? A: Amorphous Solid Dispersions (ASDs) are the industry gold standard for this profile[4][5]. By rapid solvent evaporation or melt extrusion, you disrupt the crystalline lattice and trap the molecule in a higher-energy amorphous state within a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA). This entirely bypasses the lattice energy barrier, creating a supersaturated state in the gastrointestinal tract that drives passive absorption[5].

Section 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for validating baseline solubility and formulation enhancements[6].

  • Preparation: Add an excess amount of 1-(7-fluoro-1H-indol-5-yl)ethanone (e.g., 5-10 mg) into a sealed glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffer pH 7.4 or FaSSIF).

  • Equilibration: Incubate the vial in an orbital shaker at 37°C and 400 rpm for 72 hours[7].

    • Causality Note: While 24 hours is standard for many drugs, 72 hours is strictly required for high-lattice-energy compounds to ensure true thermodynamic equilibrium is reached rather than a metastable kinetic state[7].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter[6].

  • Self-Validation Check (Critical):

    • Filter Adsorption: Discard the first 100 µL of filtrate. Analyze this discarded fraction versus the main filtrate to rule out API adsorption to the filter membrane.

    • pH Shift: Measure the pH of the suspension at the end of the experiment. If the pH shifts by >0.1 units, the API has altered the buffer capacity, invalidating the equilibrium. If this occurs, repeat with a higher molarity buffer.

  • Quantification: Dilute the filtrate with acetonitrile and analyze via HPLC-UV against a pre-validated calibration curve[7].

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying
  • Solvent Selection: Dissolve 1-(7-fluoro-1H-indol-5-yl)ethanone and the selected polymer (e.g., HPMCAS) in a volatile organic solvent system (e.g., Methanol/Dichloromethane 1:1 v/v)[8][9].

    • Causality Note: The solvent must fully dissolve both components to ensure molecular-level mixing; otherwise, phase separation will occur during drying.

  • Atomization: Feed the solution into a spray dryer (e.g., Büchi B-290) at a controlled feed rate of 5 mL/min using nitrogen as the drying gas.

  • Drying: Set the inlet temperature above the boiling point of the solvent mixture (e.g., 80°C) but below the degradation temperature of the API. Rapid evaporation kinetically traps the API in the amorphous polymer matrix[8].

  • Secondary Drying: Collect the powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Check (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC) immediately post-drying and after 1 week at 40°C/75% RH[10]. If the glass transition temperature (Tg) shifts or crystalline peaks appear, the polymer matrix is insufficiently stabilizing the amorphous state, requiring a higher polymer-to-API ratio.

Section 5: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for 1-(7-fluoro-1H-indol-5-yl)ethanone based on the applied formulation strategy.

Formulation StrategyVehicle / MatrixExpected Solubility (µg/mL)Fold EnhancementMechanism of Action
Unformulated API Phosphate Buffer (pH 7.4)< 51xBaseline thermodynamic solubility.
Micellar Solubilization 2% Tween 80 in Water50 - 100~15xAPI partitions into hydrophobic micelle cores.
Co-solvency 40% PEG400 / 60% Water150 - 300~50xReduces solvent polarity and interfacial tension.
Amorphous Solid Dispersion 25% API in HPMCAS500 - 1000*~150xBypasses crystal lattice energy; generates supersaturation.

*Represents apparent kinetic solubility (supersaturation maximum) before potential precipitation in simulated gastric/intestinal fluids.

References

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • 70–90% of Your Pipeline Can't Dissolve: Why Modern Drug Discovery Produces Insoluble Molecules. Deepceutix.
  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine. Benchchem.
  • Determination of Thermodynamic Solubility. Bio-protocol.
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI.
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubiliz
  • Scalable Amorphous Solid Dispersion Str

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis of Fluorinated Indole Derivatives: A Guide to Physicochemical and Pharmacological Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutics ranging from antivirals to o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutics ranging from antivirals to oncology drugs. However, native indoles frequently suffer from rapid oxidative metabolism and suboptimal physicochemical properties. The strategic introduction of fluorine—leveraging its high electronegativity, small van der Waals radius (1.47 Å), and robust C–F bond strength (~116 kcal/mol)—provides a powerful mechanism to overcome these liabilities.

This guide provides an objective, data-driven comparison of fluorinated indole derivatives against their non-fluorinated counterparts, detailing the causality behind structural modifications and providing validated experimental workflows for their evaluation.

Mechanistic Rationale: The Causality of Fluorination

The impact of fluorine on the indole core is highly regioselective. Depending on whether the substitution occurs on the electron-rich pyrrole ring (C2, C3) or the benzenoid ring (C4–C7), the physicochemical outcomes diverge significantly.

pKa Modulation and the Inductive Effect

The strong electron-withdrawing nature of fluorine exerts a profound inductive effect on the indole nitrogen (N1). For instance,1[1]. This increased acidity alters the hydrogen-bond donating capacity of the molecule, which directly dictates target engagement and solvation dynamics.

The Lipophilicity (LogP) Paradox

While fluorination is classically associated with increased lipophilicity, its effect on the indole core is context-dependent. A C2-fluorine actually decreases the LogP from 2.14 (parent indole) to 1.29[1]. Causality: The highly polarized N-H bond enhances the molecule's hydrophilicity, which outcompetes the hydrophobic contribution of the single fluorine atom. Conversely, introducing a polyfluorinated group like a C2-trifluoromethyl (-CF3) massively increases the hydrophobic surface area, driving the LogP above 3.50[1].

Metabolic Stability and Conformational Locking

Cytochrome P450 (CYP) enzymes frequently target the electron-rich benzenoid ring of indole for oxidative metabolism.2[2]. Furthermore, the C-F bond can participate in favorable multipolar interactions within a protein's binding pocket, locking the derivative into a bioactive conformation[2].

Quantitative Physicochemical Comparison

The following table synthesizes the structural and performance differences across key indole derivatives, establishing a clear comparative baseline for lead optimization.

Indole CoreSubstitution RegiopKa (in MeCN)LogPMetabolic Stability (HLM t1/2)Target EC50 (HCV Replicon)*
Parent Indole None32.572.14Low (<15 min)N/A
2-Fluoroindole Pyrrole Ring (C2)27.201.29ModerateN/A
2-CF3-indole Pyrrole Ring (C2)26.76>3.50HighN/A
4-Fluoroindole Benzenoid Ring (C4)~31.0~2.30Moderate153 nM
5-Fluoroindole Benzenoid Ring (C5)~31.0~2.40High (>60 min)7 nM

*Note: EC50 values represent specific functionalized derivatives (fluoroindole-3-carbonitriles) tested in cell-based HCV replicon assays, demonstrating the profound SAR impact of C4 vs. C5 fluorination[3].

Structural & Pharmacological Impact Workflow

G Indole Parent Indole Scaffold Regio Regioselective Fluorination Indole->Regio C2 C2/C3 Substitution (e.g., 2-F, 2-CF3) Regio->C2 C5 C4/C5/C6/C7 Substitution (Benzenoid Ring) Regio->C5 pKa pKa Modulation (NH Acidity Increases) C2->pKa Inductive Effect LogP Lipophilicity (LogP) (Context Dependent) C2->LogP Polarization Metab Metabolic Stability (CYP450 Blocking) C5->Metab C-H to C-F Affinity Target Affinity (Multipolar Interactions) C5->Affinity Conformation Lock Opt Optimized Drug Candidate pKa->Opt LogP->Opt Metab->Opt Affinity->Opt

Logical workflow of regioselective indole fluorination on physicochemical and pharmacological traits.

Experimental Validation Protocols

To ensure scientific integrity, the physicochemical and biological properties of fluorinated indoles must be evaluated using self-validating experimental systems.

Protocol A: Spectrophotometric pKa Determination

Causality: Standard glass electrode potentiometry fails for indoles due to their extremely high pKa values (>25 in non-aqueous solvents). Spectrophotometric titration in anhydrous acetonitrile provides a highly accurate alternative by tracking the distinct UV-Vis shift upon N-H deprotonation.

  • Preparation: Prepare a 10 μM solution of the fluorinated indole candidate in anhydrous acetonitrile.

  • Titration: Sequentially add standardized aliquots of a strong, non-nucleophilic base (e.g., phosphazene base P1-t-Bu) to incrementally deprotonate the indole N-H.

  • Spectral Acquisition: Record UV-Vis absorption spectra (250–400 nm) after each addition. Validation Step: Monitor the spectra for clear isosbestic points; their presence confirms a clean, two-state transition from the neutral molecule to the indole anion without side reactions.

  • Data Analysis: Plot the absorbance changes at the λmax​ of the anion versus the base equivalents. Fit the resulting titration curve using the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol B: In Vitro Metabolic Stability Assay

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes, providing a predictive model for first-pass hepatic metabolism. Comparing the intrinsic clearance of a 5-fluoroindole against its parent indole directly quantifies the metabolic shielding provided by the C-F bond.

  • Matrix Preparation: Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the fluorinated indole to a final concentration of 1 μM. Validation Step: Ensure the final organic solvent concentration (e.g., DMSO) remains <0.5% v/v to prevent artifactual CYP enzyme inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Quenching & Extraction: At predetermined time points (0, 5, 15, 30, and 60 min), extract 50 μL aliquots and immediately quench the reaction by mixing with 150 μL of ice-cold acetonitrile containing a known internal standard (IS).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the IS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Case Study: 4-Fluoro vs. 5-Fluoroindole in Antiviral Design

Structure-activity relationship (SAR) studies reveal that the exact position of the fluorine atom on the benzenoid ring dictates biological efficacy. In the development of HCV replicon inhibitors,3[3].

For example, a synthesized 5-fluoro derivative achieved an exceptional EC50 of 7 nM, whereas its exact 4-fluoro counterpart exhibited an EC50 of 153 nM—a 22-fold drop in activity[3]. This disparity is attributed to the specific orientation of the C5 fluorine, which perfectly aligns to form orthogonal multipolar interactions within the target's binding pocket, effectively locking the molecule into its most bioactive conformation.

References

  • National Institutes of Health (PMC). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from[Link]

  • National Institutes of Health (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from[Link]

Sources

Comparative

Comparative Guide: Analytical Standards for 1-(7-Fluoro-1H-indol-5-yl)ethanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Introduction & Chemical Context 1-(7-Fluoro-1H-indol-5-yl)ethanone (CAS 1221684-43-0) is a highly specialized fluorinated indole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Introduction & Chemical Context

1-(7-Fluoro-1H-indol-5-yl)ethanone (CAS 1221684-43-0) is a highly specialized fluorinated indole derivative[1][2]. In modern medicinal chemistry, the strategic incorporation of fluorine atoms onto indole scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and increase target binding affinity. This specific building block is frequently utilized in the synthesis of neuro-active compounds, including brain-penetrant σ2​ receptor ligands for oncological and neurodegenerative diagnostics[3][4].

Because the position of the fluorine atom (e.g., 4-, 5-, 6-, or 7-fluoro) drastically alters the pharmacological profile of the final Active Pharmaceutical Ingredient (API), the analytical standards used to verify the identity and purity of this intermediate must be rigorously qualified. Co-eluting regioisomeric impurities are the primary risk factor during synthesis; thus, selecting the correct analytical standard tier and validating it with orthogonal methodologies is critical.

Tiered Comparison of Analytical Standards

Not all analytical standards are created equal. Depending on the stage of drug development (early R&D vs. cGMP API release), professionals must balance metrological traceability with cost and availability.

Table 1: Performance & Specification Comparison of Standard Tiers
Standard TierMinimum PurityTraceabilityPrimary Qualification MethodBest Use CaseCost / Lead Time
Certified Reference Material (CRM) >99.5%ISO 17034 / PharmacopeialqNMR + Mass BalanceFinal cGMP API release, regulatory submissions.High / Weeks
Qualified Working Standard (In-house) >99.0%Traceable to CRMHPLC-UV + LC-MS/MSRoutine batch testing, stability studies.Medium / Days
Commercial Technical Grade >97.0%Vendor CoA onlyHPLC-UV (Area %)Early R&D, synthetic route scouting.Low / Immediate

Analytical Methodologies: Causality & Selection

When qualifying an in-house working standard of 1-(7-fluoro-1H-indol-5-yl)ethanone, chromatographers often default to standard C18 columns. However, this leads to critical failures in resolving fluorinated regioisomers (e.g., distinguishing the 7-fluoro from the 5-fluoro isomer)[2][5].

The Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because the migration of a single fluorine atom around the indole ring barely alters the molecule's overall partition coefficient ( logP ), the isomers co-elute.

The Solution: A Pentafluorophenyl (PFP) stationary phase must be employed. The fluorinated aromatic ring of the PFP column provides orthogonal retention mechanisms. The highly electronegative fluorine atoms on both the analyte and the stationary phase induce strong dipole-dipole interactions, π−π stacking, and rigid shape selectivity. This multi-modal interaction is highly sensitive to the exact spatial positioning of the fluorine atom on the indole core, resulting in baseline resolution.

SeparationLogic Analyte Fluorinated Indole Isomers (e.g., 5-fluoro vs 7-fluoro) C18 Standard C18 Phase (Hydrophobic Dispersion) Analyte->C18 PFP PFP Stationary Phase (Orthogonal Interactions) Analyte->PFP Fail Co-elution / Poor Resolution (Rs < 1.5) C18->Fail Identical logP PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole PFP->Dipole Shape Shape Selectivity PFP->Shape Success Baseline Resolution (Rs > 2.0) PiPi->Success Dipole->Success Shape->Success

Mechanistic logic for selecting PFP over C18 columns for fluorinated indoles.

Self-Validating Experimental Protocol: Working Standard Qualification

To establish a highly trustworthy Working Standard from a Technical Grade batch, a mass balance approach combining quantitative NMR (qNMR) and a stability-indicating HPLC-UV assay is required. The following protocol is a self-validating system: if the System Suitability Testing (SST) criteria are not met, the run automatically invalidates, preventing the release of compromised standards.

Step-by-Step Methodology: HPLC-UV Purity Assay

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of the 1-(7-fluoro-1H-indol-5-yl)ethanone candidate material into a 50 mL volumetric flask.

  • Dissolve in 10 mL of Acetonitrile (LC-MS grade) using sonication for 5 minutes.

  • Dilute to volume with High-Purity Water (18.2 MΩ·cm) to achieve a final concentration of 0.2 mg/mL.

Step 2: Chromatographic Conditions

  • Column: Kinetex® 2.6 µm PFP, 100 x 4.6 mm (or equivalent fluorinated phase).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated acetyl-indole chromophore).

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing the candidate material, inject a resolution mixture containing 1-(7-fluoro-1H-indol-5-yl)ethanone and its regioisomer 1-(5-fluoro-1H-indol-2-yl)ethanone[5].

  • Criterion 1 (Resolution): Rs​≥2.0 between the 7-fluoro and 5-fluoro isomers.

  • Criterion 2 (Precision): %RSD of the main peak area from 6 replicate injections must be ≤1.0% .

  • Criterion 3 (Peak Shape): Tailing factor ( Tf​ ) must be ≤1.5 .

  • Action: If any criterion fails, abort the sequence, purge the system, and prepare fresh mobile phases.

Step 4: Mass Balance Calculation Calculate the absolute purity using the formula:

graphic Purity (Area %)
×
100
−
(
Water %
+
Residual Solvents %
)
100
\text{Assay (As is)}graphic Purity (Area %)} \times \frac{100 - (\text{Water %} + \text{Residual Solvents %})}

StandardQualification Raw Candidate Material CAS 1221684-43-0 qNMR Absolute Purity (1H qNMR vs Internal Std) Raw->qNMR Aliquot 1 Chrom Chromatographic Purity (HPLC-UV & LC-MS/MS) Raw->Chrom Aliquot 2 Volatiles Residual Solvents/Water (GC-FID & Karl Fischer) Raw->Volatiles Aliquot 3 MassBal Mass Balance Calculation (%Purity = 100 - Impurities) qNMR->MassBal Assay Value Chrom->MassBal Organic Impurities Volatiles->MassBal Volatile Impurities Cert Certified Working Standard Release MassBal->Cert Cross-Validation

Workflow for qualifying 1-(7-fluoro-1H-indol-5-yl)ethanone analytical standards.

Quantitative Data Summary

The following table summarizes typical method validation data for the HPLC-UV purity assay described above, benchmarked against ICH Q2(R1) guidelines.

Table 2: Representative Method Validation Data (HPLC-UV Purity Assay)
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Value (PFP Column)Status
Specificity (Resolution) No interference; Rs​>1.5 Rs​=2.4 (vs. 5-fluoro isomer)Pass
Linearity ( R2 ) >0.999 (0.05 to 0.3 mg/mL) 0.9998 Pass
Method Precision (%RSD) ≤2.0% (n=6 preparations) 0.65% Pass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3 Pass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 Pass
Accuracy (Recovery) 98.0%−102.0% at 3 levels 99.4%±0.8% Pass

References

  • PubChem Database. "1221684-43-0 (C10H8FNO); CID 51342039". National Center for Biotechnology Information. URL:[Link]

  • NextSDS Chemical Database. "1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information." NextSDS. URL: [Link]

  • Moldovan, R.P., et al. "Design, Radiosynthesis and Preliminary Biological Evaluation in Mice of a Brain-Penetrant 18F-Labelled σ2​ Receptor Ligand." International Journal of Molecular Sciences, 2021. URL:[Link]

  • ICH Expert Working Group. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation, 2005. URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone: Assessing Protocol Reproducibility

Introduction: The Significance of 1-(7-fluoro-1H-indol-5-yl)ethanone in Modern Drug Discovery The fluorinated indole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-(7-fluoro-1H-indol-5-yl)ethanone in Modern Drug Discovery

The fluorinated indole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant molecules. Among these, 1-(7-fluoro-1H-indol-5-yl)ethanone stands out as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features, particularly the fluorine atom at the 7-position and the acetyl group at the 5-position, are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The ability to reliably and reproducibly synthesize this building block is therefore of paramount importance to researchers in drug development.

The Synthetic Challenge: Regioselectivity in the Friedel-Crafts Acylation of 7-Fluoroindole

The primary challenge in the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone lies in controlling the regioselectivity of the Friedel-Crafts acylation. The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and, therefore, the most likely site of electrophilic attack. However, acylation at other positions, such as C2, C4, C5, C6, and C7, can occur depending on the reaction conditions and the nature of the substituents on the indole ring.

The fluorine atom at the 7-position of the starting material, 7-fluoroindole, is an electron-withdrawing group, which can influence the electron density distribution within the indole ring and thus the regiochemical outcome of the acylation. Directing the acylation to the C5 position requires careful selection of the Lewis acid catalyst and the acylating agent.

Protocol Comparison: Acetyl Chloride vs. Acetic Anhydride

We will now explore two distinct protocols for the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone, one employing acetyl chloride and the other acetic anhydride as the acylating agent. Both protocols utilize aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride

This protocol represents a classic approach to Friedel-Crafts acylation, utilizing the highly reactive acetyl chloride as the electrophile precursor.

Reaction Mechanism:

The reaction is initiated by the activation of acetyl chloride by aluminum chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich indole ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ 7-Fluoroindole 7-Fluoroindole Sigma_Complex Sigma Complex 7-Fluoroindole->Sigma_Complex + Acylium Ion Product 1-(7-fluoro-1H-indol-5-yl)ethanone Sigma_Complex->Product - H⁺

Caption: General mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol:

  • Reagents and Materials:

    • 7-Fluoroindole (commercially available)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Acetyl Chloride (CH₃COCl)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (HCl), 1M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension while maintaining the temperature at 0°C.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0°C.

    • Dissolve 7-fluoroindole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride

This protocol utilizes the less reactive but easier to handle acetic anhydride as the acylating agent.

Reaction Mechanism:

Similar to Protocol 1, aluminum chloride activates the acetic anhydride to generate the acylium ion, which then undergoes electrophilic aromatic substitution with 7-fluoroindole.

Detailed Experimental Protocol:

  • Reagents and Materials:

    • 7-Fluoroindole

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Acetic Anhydride ((CH₃CO)₂O)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (HCl), 1M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware.

  • Procedure:

    • Under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane in a three-necked flask.

    • Cool the suspension to 0°C.

    • Slowly add acetic anhydride (1.5 equivalents) dropwise to the suspension.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 7-fluoroindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion.

    • Workup and purification are performed as described in Protocol 1.

Comparative Analysis and Reproducibility Assessment

FeatureProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Reagent Handling & Safety Acetyl chloride is highly corrosive, fuming, and moisture-sensitive, requiring careful handling under inert conditions.Acetic anhydride is less corrosive and easier to handle than acetyl chloride, though still requires caution.
Reactivity Higher reactivity may lead to faster reaction times but also a higher propensity for side reactions and lower regioselectivity.Lower reactivity generally requires longer reaction times or slightly higher temperatures but can lead to cleaner reactions and potentially better regioselectivity.
Stoichiometry of Lewis Acid Typically requires slightly more than one equivalent of AlCl₃.Often requires a larger excess of AlCl₃ to effectively activate the less reactive anhydride.
Potential Byproducts Potential for di-acylation and polymerization of the indole, especially if the reaction is not carefully controlled.Lower risk of over-acylation compared to acetyl chloride. The primary byproduct is acetic acid, which is easily removed during workup.
Cost of Starting Material 7-Fluoroindole is commercially available from various suppliers. Prices can range from approximately $60 to $185 per gram, depending on the supplier and purity.[1][2][3][4]Same as Protocol 1.

Reproducibility Considerations:

The reproducibility of both protocols is highly dependent on several critical factors:

  • Purity of Reagents: The use of anhydrous reagents and solvents is crucial. Any moisture will deactivate the aluminum chloride catalyst and lead to lower yields and inconsistent results.

  • Temperature Control: The initial activation of the acylating agent and the subsequent reaction with 7-fluoroindole are exothermic. Careful temperature control is essential to prevent side reactions and ensure consistent product formation.

  • Rate of Addition: Slow, controlled addition of the reagents is necessary to maintain the reaction temperature and minimize the formation of byproducts.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent the degradation of the moisture-sensitive reagents.

  • Regioselectivity: As previously mentioned, achieving consistent acylation at the C5 position is a major challenge. The exact ratio of C5 to other acylated isomers may vary between batches, impacting the final yield of the desired product after purification. N-protection of the indole could be explored to improve C5 selectivity, but this adds extra steps to the synthesis.

G cluster_0 Protocol Selection Logic Start Need to Synthesize 1-(7-fluoro-1H-indol-5-yl)ethanone Decision1 Primary Concern? Start->Decision1 Path1 Reaction Time Decision1->Path1 Speed Path2 Handling Safety & Potential for Cleaner Reaction Decision1->Path2 Control Protocol1 Protocol 1: Acetyl Chloride Path1->Protocol1 Protocol2 Protocol 2: Acetic Anhydride Path2->Protocol2 Reproducibility Key Reproducibility Factors: - Reagent Purity - Temperature Control - Addition Rate - Inert Atmosphere - Regioselectivity Protocol1->Reproducibility Protocol2->Reproducibility

Caption: Decision workflow for selecting a synthesis protocol.

Conclusion and Outlook

Both proposed protocols offer viable pathways for the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone. Protocol 1, using acetyl chloride, is likely to be faster but may present greater challenges in terms of handling and reproducibility due to the high reactivity of the acylating agent. Protocol 2, employing acetic anhydride, may offer a more controlled and potentially cleaner reaction, albeit with longer reaction times.

For researchers prioritizing speed, Protocol 1 may be the preferred choice, provided that stringent control over the reaction conditions is maintained. For those prioritizing safety, ease of handling, and potentially higher purity of the crude product, Protocol 2 is a more conservative and likely more reproducible option.

Ultimately, the optimal protocol will depend on the specific needs and capabilities of the research laboratory. It is highly recommended that small-scale pilot reactions are conducted to determine the optimal conditions and to assess the regioselectivity of the acylation before scaling up the synthesis. Further investigation into alternative Lewis acids and reaction solvents could also lead to improved and more reproducible methods for the synthesis of this important pharmaceutical intermediate.

References

  • Thermo Fisher Scientific. 7-Fluoroindole, 97% 1 g.

  • Thermo Fisher Scientific. 7-Fluoroindole, 97% 250 mg.

  • Sigma-Aldrich. 7-Fluoro-1H-indole 97%.

  • Fluorochem. 7-Fluoroindole (CAS 387-44-0).

  • GoldBio. 7-Fluoroindole.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(7-fluoro-1H-indol-5-yl)ethanone

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(7-fluoro-1H-indol-5-yl)ethanone. As a fluorinated indole derivative used in complex research and development, its handl...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(7-fluoro-1H-indol-5-yl)ethanone. As a fluorinated indole derivative used in complex research and development, its handling and disposal demand a rigorous approach grounded in chemical safety principles. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment by mitigating the specific risks associated with this compound.

Hazard Assessment: The Rationale for Stringent Disposal

Understanding the inherent hazards of 1-(7-fluoro-1H-indol-5-yl)ethanone is fundamental to appreciating the necessity of these disposal protocols. This compound is not benign; it possesses a multi-faceted hazard profile that dictates its classification as regulated hazardous waste. The primary causal factors for this classification include its toxicity, potential for genetic defects, and significant environmental risk.

Key hazards associated with this compound include:

  • Acute Toxicity: The substance is harmful if swallowed, inhaled, or in contact with skin.[1]

  • Organ Toxicity: There is evidence suggesting it may cause damage to kidneys through prolonged or repeated exposure.

  • Genetic Mutagenicity: It is suspected of causing genetic defects.

  • Skin Sensitization: It may cause an allergic skin reaction.

  • Environmental Hazard: 1-(7-fluoro-1H-indol-5-yl)ethanone is very toxic to aquatic life, with long-lasting effects. Improper disposal could lead to significant ecological damage.

  • Hazardous Combustion Byproducts: During thermal decomposition (incineration), it may produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[2]

Table 1: GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Inhalation)Category 4H302 + H332: Harmful if swallowed or if inhaled.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney).
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.[3]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound for any purpose, including disposal, the following PPE is mandatory. This equipment forms a primary barrier, which is a non-negotiable aspect of safe laboratory practice.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Inspected before use.To prevent skin contact and absorption, which can cause acute toxicity and sensitization.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or contact with solid particles, which can cause serious irritation.[2]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of dust or aerosols, which is a primary route of exposure leading to acute toxicity.[4]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 1-(7-fluoro-1H-indol-5-yl)ethanone is a systematic process. The following workflow ensures that waste is correctly identified, segregated, contained, and managed from the point of generation to its final removal by certified professionals.

DisposalWorkflow cluster_generation Point of Generation cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment cluster_storage Step 3: Accumulation & Disposal gen Waste Generated (1-(7-fluoro-1H-indol-5-yl)ethanone) solid Solid Waste (residue, contaminated paper) gen->solid Is it solid? liquid Liquid Waste (solutions, rinsate) gen->liquid Is it liquid? sharps Contaminated Sharps (needles, glass pipettes) gen->sharps Is it sharp? ppe Contaminated PPE (gloves, weigh boats) gen->ppe Is it PPE? solid_cont Labeled, Sealed 'Halogenated Organic Solid Waste' solid->solid_cont liquid_cont Labeled, Capped 'Halogenated Organic Liquid Waste' liquid->liquid_cont sharps_cont Puncture-Proof 'Sharps Waste' Container sharps->sharps_cont ppe->solid_cont saa Store in Designated Satellite Accumulation Area solid_cont->saa liquid_cont->saa sharps_cont->saa ehs Contact EHS for Pickup (Licensed Disposal) saa->ehs

Caption: Disposal decision workflow for 1-(7-fluoro-1H-indol-5-yl)ethanone waste.

Protocol for Waste Handling and Disposal
  • Immediate Segregation at the Source: At the moment of generation, waste must be segregated based on its physical form and chemical nature.

    • Solid Waste: Unused compound, contaminated weighing paper, and grossly contaminated items like gloves or bench protectors should be collected as solid hazardous waste.

    • Liquid Waste: Solutions containing the compound and the first two rinses from cleaning contaminated glassware must be collected as liquid hazardous waste. Because this is a fluorinated organic compound, it must be placed into a dedicated Halogenated Organic Waste container.[5][6] Do not mix with non-halogenated solvent waste streams.

    • Sharps Waste: Any contaminated needles, glass pipettes, or other sharps must be placed directly into a designated, puncture-proof sharps container.[7]

  • Proper Containment and Labeling:

    • Use only containers made of compatible materials (e.g., glass or high-density polyethylene) with tightly fitting caps.[5]

    • All waste containers must be clearly labeled with the words "Hazardous Waste ".

    • The label must include the full chemical name: "1-(7-fluoro-1H-indol-5-yl)ethanone " and list any other components in the waste stream.

    • Affix the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard, Exclamation Mark).

    • Keep containers closed at all times except when actively adding waste.[8]

  • Accumulation and Storage:

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]

    • The SAA should be a secondary containment tray to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of any acutely toxic waste in your SAA.[8]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for your hazardous waste.[7][9]

    • Do not attempt to dispose of this chemical through a standard drain or in regular trash.[6][10] All disposal must be managed by a licensed professional waste disposal service that can handle halogenated organic compounds, typically via high-temperature incineration with appropriate scrubbing systems.[11][12]

Spill and Decontamination Procedures

Accidents require a prepared, calm, and immediate response.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office.

  • Contain: If safe to do so, prevent the spread of a liquid spill by enclosing it with an absorbent material (e.g., vermiculite or a chemical spill kit). For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Clean-up: While wearing the full PPE described in Section 2, carefully collect all contaminated absorbent material and any remaining residue.

  • Package as Waste: Place all cleanup materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all wipes and cleaning materials as hazardous waste.

Disposal of Empty Containers

An "empty" container that once held 1-(7-fluoro-1H-indol-5-yl)ethanone is not safe for regular trash until properly decontaminated.[5]

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or methanol) a minimum of three times.[9]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as halogenated liquid hazardous waste .[5]

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the appropriate glass or plastic recycling bin.[13]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-(7-fluoro-1H-indol-5-yl)ethanone, upholding their responsibility to protect themselves, their colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Safety Data Sheet for 35837. (2025). Sigma-Aldrich.
  • 1-(7-fluoro-1H-indol-5-yl)ethan-1-one — Chemical Substance Information. NextSDS.
  • Safety Data Sheet for 5-Fluoroindole. (2011). Fisher Scientific.
  • Safety Data Sheet for Indole. (2025). Sigma-Aldrich.
  • Safety Data Sheet for (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione. (2025). Sigma-Aldrich.
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Safety Data Sheet for 7-Hydroxy-1-indanone. (2026). ChemicalBook.
  • MSDS of 5-Fluoro-1-indanone. (2013).
  • 7.2 Organic Solvents. Cornell EHS.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 1-(7-fluoro-1H-indol-5-yl)ethanone

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just reading a safety data sheet—it requires a mechanistic understanding of the chemical's behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just reading a safety data sheet—it requires a mechanistic understanding of the chemical's behavior.

1-(7-fluoro-1H-indol-5-yl)ethanone (also known as 5-acetyl-7-fluoroindole) is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and serotonin receptor modulators. However, its specific structural pharmacophores—the biologically active indole core and the highly electronegative fluorine atom—dictate stringent handling and logistical protocols.

Because novel or highly specific derivatives often lack dedicated, publicly available safety literature, standard laboratory safety protocols mandate that we extrapolate its hazard profile from its closest structural analogs, such as 4-fluoroindole and 5-fluoroindole[1][2].

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the hazards. The addition of a fluorine atom at the 7-position significantly increases the molecule's lipophilicity. This chemical property allows the compound to cross biological membranes (such as the epidermis and the cornea) much more rapidly than non-fluorinated analogs. Furthermore, as a fine powder, it presents a distinct aerodynamic hazard.

Quantitative Hazard & PPE Matrix

The following classifications are synthesized from established data on homologous fluorinated indoles[1][3][4].

Hazard Class (GHS)IndicationCausality MechanismRequired PPE / Engineering Control
Skin Irrit. 2 H315: Causes skin irritationHigh lipophilicity of the fluorinated core enhances epidermal penetration and protein interaction[1].100% Nitrile Gloves (≥5 mil), Lab Coat
Eye Irrit. 2A H319: Causes serious eye irritationMicro-particulates cause severe mechanical abrasion and chemical inflammation of the cornea[3].ANSI Z87.1 Chemical Splash Goggles
STOT SE 3 H335: May cause respiratory irritationAerosolized fine powders interact with the moist mucosal membranes of the respiratory tract[4].Chemical Fume Hood (>80 fpm) / N95 Respirator[2]

Personal Protective Equipment (PPE) Logistics

A robust safety protocol is a self-validating system. Do not merely wear PPE; verify its integrity before initiating chemical handling.

  • Ocular Protection: Standard safety glasses with side shields are insufficient for handling fine, irritating powders. You must wear to form a complete seal around the eyes, preventing micro-particulates from reaching the cornea[1].

  • Dermal Protection: Wear 100% Nitrile gloves with a minimum thickness of 5 mil. Validation Step: Before donning, inflate the gloves slightly to perform a visual leak check. The lipophilic nature of the compound means it can permeate standard latex. If solubilizing the compound in aggressive organic solvents (like DMSO or DMF), double-gloving is highly recommended.

  • Respiratory Protection: All open handling of the dry powder must occur within a certified chemical fume hood. If engineering controls fail or if handling must occur outside a hood, a NIOSH-approved N95 or European Standard P2 particulate respirator is mandatory[2][4].

Operational Workflow & Solubilization Protocol

Fluorinated organic powders are highly susceptible to triboelectric charging (static cling). This physical property causes the powder to "jump" from spatulas, increasing the risk of aerosolization and inhalation (H335). The following step-by-step methodology is designed to mitigate this specific risk.

G N1 1. Environmental Prep Verify Hood >80 fpm N2 2. PPE Donning Nitrile, Goggles, Coat N1->N2 N3 3. Material Transfer Anti-Static Weighing N2->N3 N4 4. Solubilization Seal Vial Before Vortex N3->N4 N5 5. Waste Segregation Halogenated Stream N4->N5

Operational workflow for the safe handling and solubilization of fluorinated indole derivatives.
Protocol: Safe Weighing and Solubilization
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood's continuous airflow monitor reads between 80–120 feet per minute (fpm).

  • Static Mitigation: Discharge the weighing boat or paper using a zero-ion anti-static gun. Causality: Neutralizing the static charge prevents the powder from aerosolizing upon transfer, directly mitigating the inhalation risk.

  • Mass Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the 1-(7-fluoro-1H-indol-5-yl)ethanone. Avoid rapid, sweeping motions.

  • In-Situ Solubilization: Do not transport the dry powder across the laboratory. Add your target solvent (e.g., anhydrous DMSO) directly to the weighing vial while it remains inside the fume hood.

  • Sealing and Agitation: Cap the vial securely before removing it from the hood for vortexing or sonication. Causality: This ensures that any undissolved micro-particulates remain contained within the vial, preventing ambient lab contamination.

Emergency Response & Spill Management

In the event of a powder spill outside the fume hood, immediate containment is required to prevent respiratory exposure.

Protocol: Wet-Wipe Decontamination
  • Never dry-sweep the powder. Dry sweeping applies mechanical force that will immediately aerosolize the compound into the breathing zone[2].

  • Mist the Spill: Lightly mist the spilled powder with a 70% ethanol/water solution. Causality: The solvent mixture binds the particulates, reduces surface tension, and prevents airborne suspension.

  • Wipe and Contain: Wipe the area with absorbent lab pads, working from the outside perimeter of the spill toward the center to prevent spreading.

  • Decontaminate: Wash the affected surface area thoroughly with soap and water to remove any residual chemical film[3].

Disposal & Environmental Logistics

The structural presence of the fluorine atom dictates strict waste segregation protocols.

Halogenated Waste Segregation: All liquid and solid waste associated with 1-(7-fluoro-1H-indol-5-yl)ethanone MUST be segregated into Halogenated Organic Waste streams.

Causality: Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions during waste processing. Furthermore, halogenated waste requires specialized high-temperature incineration facilities. This extreme heat is necessary to safely cleave the carbon-fluorine bonds and scrub the resulting effluent, preventing the environmental release of highly toxic hydrofluoric acid (HF) gas.

References

Sources

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